molecular formula C28H35F2N5O2S B610204 PRN694 CAS No. 1575818-46-0

PRN694

Numéro de catalogue: B610204
Numéro CAS: 1575818-46-0
Poids moléculaire: 543.7 g/mol
Clé InChI: NXTKFBGDLDPFLB-PKOBYXMFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

an inhibitor of both interleukin-2-inducible T-cell kinase and resting lymphocyte kinase;  structure in first source

Propriétés

IUPAC Name

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTKFBGDLDPFLB-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575818-46-0
Record name PRN-694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575818460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRN-694
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IZ54DF9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual Covalent Kinase Inhibitor PRN694: A Technical Overview of its Molecular Targeting and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN694 is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the Tec family of kinases that play a critical role in the signaling pathways of T-cells and Natural Killer (NK) cells. By forming an irreversible covalent bond with specific cysteine residues within the ATP-binding sites of ITK and RLK, this compound effectively blocks their kinase activity. This inhibition disrupts downstream signaling cascades initiated by the T-cell receptor (TCR) and Fc receptor (FcR), leading to the attenuation of T-cell and NK-cell activation, proliferation, and pro-inflammatory cytokine release. This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Molecular Target Identification and Selectivity

The primary molecular targets of this compound have been identified as Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), also known as TXK.[1][2][3] Both ITK and RLK are crucial mediators of intracellular signaling in T-cells and NK cells.[1][2][3]

This compound is a covalent inhibitor, forming an irreversible bond with cysteine residue 442 (Cys442) of ITK and cysteine residue 350 (Cys350) of RLK.[1][2][3] This covalent binding occurs within the ATP binding pocket of the kinases, leading to a durable and extended inhibition of their enzymatic activity.[1][2]

The selectivity of this compound has been assessed against a panel of other kinases, demonstrating a high degree of specificity for ITK and RLK. While it shows some activity against other Tec family kinases, the potency is significantly higher for its primary targets.

Data Presentation: Kinase Inhibitory Profile of this compound
Kinase TargetIC50 (nM)Kinase Family
ITK 0.3 Tec
RLK 1.4 Tec
TEC3.3Tec
BTK17Tec
BMX17Tec
BLK125Src
JAK330JAK

Data compiled from publicly available sources.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the signaling pathways downstream of the T-cell receptor (TCR) and Fc receptors (FcR) in T-cells and NK cells, respectively.

Inhibition of T-Cell Receptor (TCR) Signaling

Upon engagement of the TCR with an antigen-presenting cell, a signaling cascade is initiated that is critically dependent on the activity of ITK and RLK. These kinases are activated and subsequently phosphorylate and activate Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

This leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), culminating in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB. These transcription factors then translocate to the nucleus to drive the expression of genes involved in T-cell activation, proliferation, and the production of pro-inflammatory cytokines.

This compound, by covalently inhibiting ITK and RLK, blocks the phosphorylation and activation of PLCγ1, thereby abrogating the entire downstream signaling cascade. This results in the suppression of T-cell activation and effector functions.

TCR_Signaling_Inhibition_by_this compound cluster_extracellular Extracellular cluster_intracellular Intracellular TCR TCR ITK_RLK ITK / RLK TCR->ITK_RLK Activation APC APC APC->TCR Antigen Presentation PLCg1 PLCγ1 ITK_RLK->PLCg1 Phosphorylation (Activation) This compound This compound This compound->ITK_RLK Covalent Inhibition PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Activation Ca_PKC->NFAT_NFkB Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT_NFkB->Gene_Expression Nuclear Translocation Kinase_Assay_Workflow A Prepare this compound Serial Dilutions B Add this compound/DMSO to 384-well Plate A->B C Add Kinase Enzyme B->C D Add Substrate/ATP Mixture C->D E Incubate at Room Temperature D->E F Stop Reaction & Add ADP-Glo Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition & Determine IC50 G->H

References

PRN694: A Covalent Inhibitor of ITK and RLK - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN694 is a novel, potent, and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key Tec family kinases critical for T-cell and Natural Killer (NK) cell signaling.[1] By forming an irreversible covalent bond with specific cysteine residues within the ATP-binding site of ITK (Cys442) and RLK (Cys350), this compound effectively blocks their kinase activity.[2] This inhibition leads to the attenuation of downstream signaling pathways, resulting in reduced T-cell and NK-cell activation, proliferation, and pro-inflammatory cytokine release.[1][3] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for T-cell or NK-cell mediated inflammatory, autoimmune, and malignant diseases.[3][4] This technical guide provides a comprehensive overview of the core data and methodologies associated with the preclinical characterization of this compound.

Mechanism of Action

This compound was developed through a combination of covalent targeting technology and structure-based drug design to achieve high potency and selectivity.[4] Its mechanism of action relies on the formation of a covalent bond with a non-catalytic cysteine residue present in the ATP-binding pocket of ITK and RLK.[2] This irreversible binding provides an extended target residence time, leading to durable pharmacodynamic effects that outlast the plasma half-life of the compound.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified through various in vitro kinase assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Potency of this compound against Tec Family Kinases

KinaseIC50 (nM)
ITK0.3[4]
RLK1.3[4]
TEC>100
BTK>100
BMX>100

Table 2: Covalent Inhibitor Kinetic Parameters for this compound

Kinasek_inact/K_i (µM⁻¹s⁻¹)
ITK4.7[5]
RLK0.46[5]

Table 3: Selectivity of this compound against a Broader Kinase Panel

A screen of this compound at a concentration of 1 µM against a panel of 250 kinases revealed that only a small number of kinases were inhibited by more than 90%.[1] Notably, these were non-TEC family kinases that do not possess a cysteine residue susceptible to covalent binding in the same position as ITK and RLK, suggesting that their inhibition would be transient in vivo.[1]

Signaling Pathways

ITK and RLK are crucial downstream mediators of the T-cell receptor (TCR) and Fc receptor (FcR) signaling pathways in T-cells and NK cells, respectively.[1] Upon receptor engagement, these kinases are activated and subsequently phosphorylate and activate phospholipase Cγ1 (PLCγ1).[1] This leads to a cascade of downstream events, including calcium mobilization and the activation of transcription factors such as NFAT and NF-κB, which are essential for T-cell activation, cytokine production, and proliferation.[1] this compound, by inhibiting ITK and RLK, effectively blocks these downstream signaling events.[1]

ITK_RLK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR ITK ITK TCR->ITK Activation FcR FcR RLK RLK FcR->RLK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation RLK->PLCg1 Phosphorylation This compound This compound This compound->ITK Inhibition This compound->RLK Inhibition Ca_flux Ca²⁺ Flux PLCg1->Ca_flux Activation NFkB NF-κB PLCg1->NFkB Activation NFAT NFAT Ca_flux->NFAT Activation Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assays (IC50, k_inact/K_i) Selectivity_Screen Kinome-wide Selectivity Screening Kinase_Assay->Selectivity_Screen Establish Potency Signaling_Assay Downstream Signaling Analysis (pPLCγ1, NFAT) Selectivity_Screen->Signaling_Assay Confirm Cellular Activity Proliferation_Assay T-Cell Proliferation Assays (CFSE) Signaling_Assay->Proliferation_Assay Assess Functional Impact Cytokine_Assay Cytokine Release Assays Proliferation_Assay->Cytokine_Assay Evaluate Immune Modulation PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cytokine_Assay->PK_PD Transition to In Vivo Efficacy_Model Disease Models (e.g., DTH) PK_PD->Efficacy_Model Demonstrate Efficacy

References

In-Depth Technical Guide to the Discovery and Synthesis of PRN694

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN694 is a novel, irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the T-cell and Natural Killer (NK) cell signaling pathways. Developed through a sophisticated combination of structure-based design and covalent targeting technology, this compound exhibits high potency and selectivity. It forms a covalent bond with specific cysteine residues within the kinase domains of ITK and RLK, leading to prolonged target engagement and durable attenuation of immune cell function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental protocols used in the characterization of this compound, positioning it as a significant tool for research and a potential therapeutic for T-cell or NK-cell mediated diseases.

Discovery and Rationale

The Tec family kinases, particularly ITK and RLK, are critical mediators of intracellular signaling downstream of the T-cell receptor (TCR) and Fc receptor (FcR). Their central role in lymphocyte activation makes them attractive targets for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and malignancies.[1][2] The development of selective inhibitors, however, has been challenging due to the high degree of homology within the ATP-binding sites of human kinases.[1]

The discovery of this compound was spearheaded by a structure-based design strategy aimed at achieving high selectivity and potency.[1][3] Molecular modeling was employed to design molecules that could interact with a non-conserved cysteine residue (Cys-442 in ITK) within the ATP binding pocket, allowing for a covalent, irreversible mode of inhibition.[2][3] This "tailored covalency" approach was combined with the optimization of a benzimidazole scaffold, which was predicted to form key hydrogen bonds with the hinge residues of the kinase's ATP binding pocket.[3] This dual-pronged strategy culminated in the identification of this compound as a lead candidate with exceptional potency and a desirable selectivity profile.[3][4]

Mechanism of Action

This compound functions as an irreversible, covalent inhibitor of ITK and RLK.[5] Its mechanism involves the specific targeting of cysteine residues located in the ATP binding sites of these kinases—Cys-442 in ITK and the homologous Cys-350 in RLK.[2] The acrylamide "warhead" of this compound forms a stable covalent bond with the thiol group of these cysteine residues.[3] This irreversible binding physically blocks the ATP binding pocket, thereby preventing the kinase from phosphorylating its downstream substrates.[1][2]

By inhibiting ITK and RLK, this compound effectively disrupts the signaling cascade initiated by TCR and FcR activation. This leads to the downstream blockade of key activation markers and transcription factors, including the nuclear translocation of NFAT1, JunB, and pIκBα, as well as the phosphorylation of ERK.[5] The ultimate consequence is the potent inhibition of T-cell and NK-cell activation, proliferation, and the release of pro-inflammatory cytokines.[3][6]

PRN694_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR / FcR ITK_RLK ITK / RLK TCR->ITK_RLK Activation PLCg1 PLCγ1 ITK_RLK->PLCg1 Downstream Downstream Signaling (e.g., IκBα, ERK) ITK_RLK->Downstream NFAT NFAT (inactive) PLCg1->NFAT Ca2+ flux Gene Gene Transcription (Cytokines, Proliferation) Downstream->Gene NFAT_active NFAT (active) NFAT->NFAT_active Dephosphorylation NFAT_active->Gene This compound This compound This compound->ITK_RLK Covalent Inhibition

Caption: this compound mechanism of action in T-cells.

Data Presentation

Quantitative analysis demonstrates the high potency and selectivity of this compound for ITK and RLK, alongside its durable pharmacodynamic effects in vivo.

Table 1: In Vitro Kinase Inhibition
Kinase TargetIC₅₀ (nM)Notes
ITK 0.3 Irreversible covalent inhibition.[5]
RLK 1.4 Irreversible covalent inhibition.[5]
TEC3.3-
BTK17Interaction was found to be reversible.[3]
BMX17-
JAK330-
BLK125-
Table 2: In Vivo Pharmacodynamics (Mouse Model)
Time Post-DoseITK Occupancy (%)Plasma Concentration (µM)
1 hour982.8
6 hours950.66
14 hours540.027
Data derived from a single-dose study, demonstrating extended target residence time even as plasma concentration decreases.[5]

Synthesis of this compound

While the primary literature refers to patent documents for the complete synthesis protocol, a representative synthesis of the core benzimidazole-carboxamide structure coupled with a piperazine-thiophene moiety can be proposed based on established medicinal chemistry techniques. The key steps involve the formation of the benzimidazole core, amide bond formation, and finally, the Michael addition to form the acrylamide warhead.

Disclaimer: The following is a generalized, plausible synthetic route. The exact, step-by-step protocol with specific reagents, conditions, and yields is proprietary and detailed in patent WO2014036016.

PRN694_Synthesis_Workflow A 1. Benzimidazole Formation (e.g., from diamine and aldehyde) B 2. Amide Coupling (with protected amino acid) A->B C 3. Deprotection B->C D 4. Second Amide Coupling (with thiophene carboxylic acid) C->D E 5. Piperazine Installation D->E F 6. Acrylamide Formation (Michael Addition) E->F G This compound F->G T_Cell_Activation_Workflow A Isolate/Culture Primary T-Cells or Jurkat Cells B Pre-treat with this compound (30 min) A->B C Wash Cells (2x) B->C D Stimulate with anti-CD3 (6 hours) C->D E Stain with anti-CD69 Antibody D->E F Analyze via Flow Cytometry E->F G Quantify Inhibition F->G

References

Structural Basis for PRN694 Binding to ITK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis for the binding of PRN694 to Interleukin-2-inducible T-cell kinase (ITK). This compound is a potent and selective covalent inhibitor of ITK and Resting Lymphocyte Kinase (RLK), both crucial mediators of intracellular signaling in T-cells and Natural Killer (NK) cells.[1][2][3] This document details the binding mechanism, presents quantitative binding data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.

Mechanism of Covalent Inhibition

This compound was developed through a structure-based design approach that combined tailored covalency with molecular modeling.[1][2][4] The inhibitor is designed to form an irreversible covalent bond with a specific cysteine residue within the ATP-binding pocket of ITK, thereby blocking its kinase activity.[1][2]

The key features of this compound's binding to ITK are:

  • Covalent Bonding: this compound specifically targets Cysteine 442 (Cys442) in the hinge region of ITK.[1][2][5] The acrylamide warhead of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys442.[1] This irreversible binding leads to a prolonged pharmacodynamic effect and extended target residence time.[1][2]

  • ATP Pocket Occupancy: The core of the this compound molecule, an aminobenzimidazole scaffold, occupies the ATP binding site. Molecular modeling suggests that this scaffold forms two hydrogen bonds with the backbone amides of the hinge region residues, mimicking the binding of ATP.[1]

  • Structural Elements for Potency and Selectivity: A CF2-thiophene moiety was incorporated to provide high potency for kinases with either a phenylalanine or a threonine gatekeeper residue. A methylpyrrolidine linker positions the acrylamide warhead for optimal interaction with Cys442.[1]

While the design of this compound was guided by existing X-ray crystal structures of ITK in complex with other inhibitors, a publicly available co-crystal structure of this compound bound to ITK has not been identified. However, the crystal structure of a different covalent inhibitor targeting the same Cys442 residue (PDB ID: 4KIO) provides structural insights into the covalent targeting of this residue in ITK.

Quantitative Binding Data

The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data for this compound's interaction with ITK and other kinases.

Table 1: In Vitro Potency of this compound against ITK and RLK

KinaseIC50 (nM)k_inact_ / K_i_ (μM⁻¹s⁻¹)
ITK0.3[1][6]4.7[5]
RLK1.4[1]0.46[5]

Table 2: Selectivity Profile of this compound against a Panel of Kinases

KinaseIC50 (nM)
TEC3.3[1]
BTK17 (reversible binding)[1]

Data for the complete kinase selectivity profile can be found in the supplementary information of Zhong et al., 2015.[7]

ITK Signaling Pathway and Inhibition by this compound

ITK is a key component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to the activation of downstream transcription factors such as NFAT, NF-κB, and AP-1. These transcription factors orchestrate T-cell activation, proliferation, and cytokine production.[1][8]

By covalently binding to and inhibiting ITK, this compound effectively blocks these downstream signaling events, leading to the suppression of T-cell activation and effector functions.[1][5]

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation ITK_mem ITK Lck->ITK_mem Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 LAT->SLP76 ITK_cyto ITK SLP76->ITK_cyto Recruitment PLCG1 PLCγ1 ITK_mem->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ITK_cyto->ITK_mem Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT Activation NFkB_path NF-κB Pathway PKC->NFkB_path AP1_path AP-1 Pathway PKC->AP1_path Gene_exp Gene Expression (IL-2, IFN-γ, etc.) NFkB_path->Gene_exp AP1_path->Gene_exp NFAT->Gene_exp This compound This compound This compound->Inhibition Inhibition->ITK_mem Covalent Inhibition

Caption: ITK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the binding of this compound to ITK.

In Vitro Kinase Inhibition Assay (Microfluidic)

This assay is used to determine the potency (IC50) and kinetics (k_inact_/K_i_) of covalent inhibitors.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant ITK - this compound dilutions - ATP - Substrate peptide Incubate Incubate ITK with this compound (Time-dependent for kinetics) Reagents->Incubate Add_ATP_Sub Add ATP and Substrate to initiate reaction Incubate->Add_ATP_Sub Measure_Phos Measure Substrate Phosphorylation (e.g., fluorescence) Add_ATP_Sub->Measure_Phos Calc_IC50 Calculate IC50 values Measure_Phos->Calc_IC50 Calc_kinact Calculate k_inact_ and K_i_ Measure_Phos->Calc_kinact

Caption: Workflow for in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human ITK enzyme, a suitable peptide substrate, and ATP are prepared in a kinase reaction buffer. Serial dilutions of this compound are also prepared.

  • Enzyme-Inhibitor Incubation: ITK is pre-incubated with varying concentrations of this compound for different durations to assess time-dependent inhibition, a characteristic of covalent inhibitors.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and the peptide substrate.

  • Detection: The reaction is allowed to proceed for a defined period, and the extent of substrate phosphorylation is measured. In a microfluidic assay, this is often detected by a change in fluorescence polarization or mobility shift.

  • Data Analysis: For IC50 determination, the percentage of inhibition is plotted against the inhibitor concentration. For kinetic analysis of covalent inhibition, the observed rate of inactivation (k_obs_) is determined at each inhibitor concentration and plotted against the inhibitor concentration to determine k_inact_ and K_i_.

Cellular Assays

a) T-Cell Activation (CD69 Expression)

This assay measures the ability of this compound to inhibit TCR-induced T-cell activation.

Methodology:

  • Cell Culture: Jurkat T-cells or primary human T-cells are cultured in appropriate media.

  • Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a short period (e.g., 30 minutes).[1]

  • Stimulation: T-cells are stimulated with anti-CD3/anti-CD28 antibodies to mimic TCR activation.[1]

  • Staining and Analysis: After a 6-hour incubation, cells are stained with a fluorescently labeled anti-CD69 antibody and analyzed by flow cytometry to quantify the percentage of CD69-positive cells.[1]

b) T-Cell Proliferation (CFSE Assay)

This assay assesses the effect of this compound on T-cell proliferation following activation.

Methodology:

  • Cell Labeling: Isolated primary T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Inhibitor Treatment and Stimulation: CFSE-labeled cells are pre-treated with this compound and then stimulated with anti-CD3/anti-CD28 antibodies.[1]

  • Culture: Cells are cultured for several days (e.g., 6 days) to allow for multiple rounds of cell division.[1]

  • Analysis: The fluorescence intensity of CFSE in the cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division, allowing for the quantification of proliferation.

Molecular Modeling

Molecular modeling was utilized in the design of this compound to predict its binding mode and guide the optimization of its structure.

Methodology:

  • Template Selection: A superposition of available X-ray crystal structures of ITK in complex with various small molecule inhibitors was used to identify suitable starting points and vectors for targeting Cys442.[1]

  • Ligand Docking: Designed ligands, including the precursors to this compound, were manually docked into the ATP-binding site of the ITK crystal structure.

  • Energy Minimization: The docked poses were subjected to energy minimization to relieve any steric clashes and refine the binding conformation.

  • Conformational Analysis: A low-mode conformational analysis was performed for the covalently bound ligand to generate and evaluate different potential binding conformations.[1]

  • Visual Analysis and Scoring: The final docked conformations were visually inspected and scored based on factors such as hydrogen bonding interactions with the hinge region and the proximity of the acrylamide warhead to Cys442.[1]

Conclusion

This compound is a highly potent and selective covalent inhibitor of ITK that achieves its inhibitory activity through the formation of an irreversible bond with Cys442 within the ATP-binding pocket. Its structure has been rationally designed to optimize interactions with the hinge region and to position the reactive acrylamide moiety for efficient covalent modification. The durable target engagement of this compound translates to the effective blockade of TCR signaling and suppression of T-cell-mediated immune responses, highlighting its therapeutic potential for a range of autoimmune and inflammatory diseases. Further elucidation of the precise structural interactions through co-crystallography would provide even greater insight into the binding of this important class of inhibitors.

References

PRN694: A Deep Dive into the Covalent Inhibition of T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PRN694 is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the T-cell receptor (TCR) signaling pathway. By irreversibly binding to these kinases, this compound effectively blocks downstream signaling cascades, leading to the inhibition of T-cell activation, proliferation, and pro-inflammatory cytokine release. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Introduction

T-cells are critical mediators of the adaptive immune response, and their dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. The Tec family kinases, particularly ITK and RLK, play a pivotal role in transducing signals from the T-cell receptor. Upon TCR engagement, these kinases are activated and subsequently phosphorylate downstream targets, initiating a signaling cascade that results in T-cell activation and proliferation. The development of selective inhibitors for these kinases represents a promising therapeutic strategy for a range of T-cell mediated pathologies.

This compound is a novel, orally available small molecule designed to covalently bind to a specific cysteine residue within the ATP-binding site of ITK (Cys442) and RLK (Cys350).[1][2][3] This irreversible binding leads to a durable and potent inhibition of their kinase activity.[1][2] This guide will explore the molecular basis of this compound's inhibitory action and its functional consequences on T-cell biology.

Mechanism of Action: Covalent Inhibition of ITK and RLK

This compound's mechanism of action is centered on its ability to form a stable, covalent bond with its target kinases. This irreversible inhibition offers a distinct pharmacological profile compared to reversible inhibitors, potentially leading to a more sustained and profound therapeutic effect.

T-Cell Receptor Signaling Pathway

The TCR signaling pathway is a complex network of protein interactions that ultimately dictates the T-cell's response to an antigen. The following diagram illustrates the central role of ITK and RLK in this pathway and the point of intervention for this compound.

TCR_Signaling TCR Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Engagement AP1 AP-1 TCR->AP1 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 ITK_RLK ITK / RLK SLP76->ITK_RLK ITK_RLK->PLCg1 Activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG PKC PKCθ NFkB NF-κB PKC->NFkB Ca_flux Ca²⁺ Flux IP3->Ca_flux DAG->PKC NFAT NFAT Ca_flux->NFAT Gene_Transcription Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene_Transcription AP1->Gene_Transcription NFkB->Gene_Transcription This compound This compound This compound->ITK_RLK Inhibits (Covalent)

Caption: TCR Signaling Pathway and the inhibitory action of this compound.

Downstream Effects of ITK/RLK Inhibition

Inhibition of ITK and RLK by this compound leads to the blockade of several key downstream signaling events, including:

  • Phospholipase C gamma 1 (PLCγ1) activation: this compound prevents the phosphorylation and activation of PLCγ1.[4]

  • Calcium Mobilization: Consequently, the production of inositol triphosphate (IP3) and subsequent calcium flux are inhibited.[4][5]

  • NFAT Activation: The lack of calcium signaling prevents the activation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[4][5]

  • NF-κB Signaling: this compound also blocks the activation of the NF-κB pathway.[4][5]

The culmination of these effects is a profound suppression of T-cell activation, proliferation, and the production of inflammatory cytokines such as IL-2, IFN-γ, and TNF-α.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays.

Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of Tec family kinases and other related kinases.

KinaseIC50 (nM)
ITK 0.3 [5]
RLK 1.4 [5]
TEC3.3[5]
BTK17[5]
BMX17[5]
BLK125[5]
JAK330[5]

Data presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Cellular Activity

This compound demonstrates potent inhibition of T-cell proliferation in cellular assays.

Cell TypeAssayEffect
Human CD4+ and CD8+ T-cellsAnti-CD3/CD28-induced proliferationSignificant inhibition (p<0.01)[5]
Primary NK cellsFcR-induced killingSignificant attenuation at concentrations > 0.37 µM[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Assay

Objective: To determine the potency of this compound against purified ITK and RLK enzymes.

Methodology:

  • Recombinant ITK or RLK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a specified time at 37°C.

  • The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by microfluidics-based capillary electrophoresis.

  • The extent of phosphorylation is quantified by fluorescence detection, and IC50 values are calculated.[2]

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on T-cell proliferation.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • CD4+ and CD8+ T-cells are purified using magnetic-activated cell sorting (MACS).

  • T-cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

  • Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 30 minutes.

  • T-cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies to induce proliferation.

  • Cells are cultured for 5-6 days.

  • Proliferation is assessed by flow cytometry, measuring the dilution of the CFSE dye in daughter cells.[5]

Immunoblot Analysis

Objective: To investigate the effect of this compound on TCR signaling pathways.

Methodology:

  • Jurkat T-cells or primary human T-cells are pre-treated with this compound or vehicle control.

  • Cells are stimulated with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., PLCγ1, ERK, IκBα).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.[5]

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating a novel T-cell proliferation inhibitor like this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assays (IC50 Determination) cell_viability Cell Viability Assays kinase_assay->cell_viability Selectivity & Potency cell_proliferation T-Cell Proliferation Assays (CFSE) cell_viability->cell_proliferation Non-toxic concentrations signaling_analysis Signaling Pathway Analysis (Immunoblotting, Ca²⁺ Flux) cell_proliferation->signaling_analysis Functional effect patient_cells Activity in Patient-Derived Cells (e.g., T-PLL) signaling_analysis->patient_cells Translational relevance pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) patient_cells->pk_pd Therapeutic potential dth_model Delayed-Type Hypersensitivity (DTH) Model pk_pd->dth_model In vivo efficacy disease_model Disease-Specific Animal Models (e.g., Psoriasis, Colitis) dth_model->disease_model Broader therapeutic application

Caption: A generalized experimental workflow for this compound characterization.

Conclusion

This compound is a highly potent and selective covalent inhibitor of ITK and RLK that effectively abrogates T-cell proliferation by disrupting critical TCR signaling pathways. Its irreversible mechanism of action provides durable target engagement, translating to robust inhibition of T-cell activation and effector functions. The comprehensive data presented in this guide underscore the therapeutic potential of this compound for the treatment of a wide range of T-cell-mediated inflammatory and autoimmune diseases. Further preclinical and clinical investigations are warranted to fully elucidate its clinical utility.

References

The Covalent ITK/RLK Inhibitor PRN694 Attenuates Natural Killer Cell Effector Functions: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the effects of PRN694, a potent and selective covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), on the function of Natural Killer (NK) cells. This compound demonstrates significant, dose-dependent inhibition of Fc receptor (FcR)-mediated NK cell activation, including degranulation and cytotoxicity.[1][2][3] This document provides a comprehensive summary of the available preclinical data, detailed experimental methodologies for assessing this compound's impact on NK cells, and a visualization of the pertinent signaling pathways. The findings presented herein underscore the therapeutic potential of targeting ITK and RLK in NK cell-mediated pathologies.[1][3][4]

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, providing a rapid response to transformed and virally infected cells. Their effector functions, including cytokine production and antibody-dependent cell-mediated cytotoxicity (ADCC), are tightly regulated by a balance of activating and inhibitory signals. A key activating receptor on NK cells is CD16 (FcγRIIIa), which, upon engagement with the Fc portion of IgG antibodies, initiates a signaling cascade leading to the release of cytotoxic granules and pro-inflammatory cytokines.[5][6]

Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), members of the Tec family of non-receptor tyrosine kinases, are crucial mediators of intracellular signaling downstream of activating receptors in lymphocytes, including NK cells.[4][7] this compound is a novel, irreversible covalent inhibitor that selectively targets ITK and RLK, forming a covalent bond with specific cysteine residues (C442 in ITK and C350 in RLK) to block their kinase activity.[2][4][8][9] This targeted inhibition has been shown to prevent T-cell receptor (TCR) and Fc receptor-induced cellular activation.[1][3][4][10] This guide focuses specifically on the demonstrated effects of this compound on NK cell function.

Data Presentation: Quantitative Effects of this compound on NK Cell Function

The inhibitory activity of this compound on NK cell function has been quantified through various in vitro assays. The data consistently demonstrates a dose-dependent reduction in NK cell effector capabilities following treatment with this compound.

Assay TypeTarget CellsEffector:Target RatioThis compound ConcentrationObserved EffectReference
Antibody-Dependent Cellular Cytotoxicity (ADCC)Rituximab-coated Jeko-1 cells25:1> 0.37 µMSignificant attenuation of NK cell-mediated killing[3]
Degranulation (CD107a/b surface expression)Plate-coated alemtuzumabN/ADose-dependentSignificant inhibition of FcR-induced CD107a/b expression[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on NK cell function. These protocols are based on published studies involving this compound and standard laboratory procedures.[3]

Isolation of Primary Human Natural Killer Cells

Primary human NK cells are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • NK Cell Enrichment: Enrich for NK cells from the PBMC population using a negative selection kit (e.g., RosetteSep™ Human NK Cell Enrichment Cocktail), which depletes non-NK cells.

  • Purity Assessment: Confirm the purity of the isolated CD3-CD56+ NK cell population via flow cytometry.

NK Cell Degranulation Assay (CD107a/b Surface Expression)

This assay measures the surface expression of CD107a and CD107b, markers of cytotoxic granule release.

  • Cell Preparation: Resuspend enriched primary NK cells in complete RPMI 1640 medium.

  • Inhibitor Pre-treatment: Pre-treat the NK cells with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • Stimulation: Transfer the pre-treated NK cells to plates pre-coated with alemtuzumab (10 µg/ml) to stimulate Fc receptor activation.

  • Antibody Staining: Add fluorescently conjugated anti-CD107a and anti-CD107b antibodies to the cell suspension at the beginning of the stimulation.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Monensin/GolgiStop™) one hour into the incubation to allow for the accumulation of CD107a/b on the cell surface.

  • Incubation: Incubate the cells for a total of 6 hours at 37°C in a 5% CO2 incubator.[3]

  • Flow Cytometry Analysis: After incubation, wash the cells and stain for surface markers (e.g., CD3, CD56). Analyze the percentage of CD107a/b positive cells within the NK cell population using a flow cytometer.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay quantifies the ability of NK cells to lyse antibody-coated target cells.

  • Target Cell Preparation: Label Jeko-1 target cells with a viability dye (e.g., Calcein AM) and coat them with a rituximab biosimilar (1 µg/ml). Use an isotype control antibody for non-killing controls.

  • Effector Cell Preparation: Pre-treat isolated primary NK cells with various concentrations of this compound for 30 minutes.

  • Co-culture: Co-culture the pre-treated NK effector cells with the antibody-coated target cells at a 25:1 effector-to-target ratio.

  • Incubation: Incubate the co-culture for 16 hours.[3]

  • Quantification of Lysis: Measure the amount of lactate dehydrogenase (LDH) released into the supernatant from lysed target cells using a commercially available kit.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis based on the LDH release in experimental wells compared to control wells with maximum and spontaneous release.

Immunoblot Analysis of NK Cell Signaling

This method is used to detect the phosphorylation status of key signaling proteins downstream of the Fc receptor.

  • Cell Treatment: Pre-treat isolated primary NK cells with 0.5 µM this compound or vehicle (DMSO) for 30 minutes.

  • Stimulation: Stimulate the cells with plate-coated alemtuzumab (10 µg/ml) for 45 minutes.[3]

  • Cell Lysis and Fractionation: Lyse the cells and separate the nuclear and cytoplasmic extracts.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of signaling proteins of interest (e.g., PLCγ1, IκBα, NFAT1).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Visualization of Signaling Pathways and Experimental Workflows

Fc Receptor Signaling Pathway in NK Cells and Inhibition by this compound

The following diagram illustrates the key signaling events downstream of the CD16 (FcγRIIIa) receptor in NK cells and the proposed point of inhibition by this compound. Upon antibody-mediated crosslinking of CD16, the associated CD3ζ chain is phosphorylated, leading to the recruitment and activation of Syk and Tec family kinases (ITK and RLK). These kinases, in turn, activate downstream signaling molecules such as PLCγ, culminating in calcium mobilization, degranulation, and cytotoxicity. This compound, by covalently inhibiting ITK and RLK, blocks this signaling cascade.

FcR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antibody Antibody (IgG) CD16 CD16 (FcγRIIIa) Antibody->CD16 binds TargetCell Target Cell TargetCell->Antibody coated with CD3zeta CD3ζ CD16->CD3zeta associates with Syk Syk CD3zeta->Syk recruits & activates ITK_RLK ITK / RLK Syk->ITK_RLK activates PLCg PLCγ ITK_RLK->PLCg activates This compound This compound This compound->ITK_RLK inhibits Calcium Ca²⁺ Mobilization PLCg->Calcium Degranulation Degranulation (CD107a/b expression) Calcium->Degranulation Cytotoxicity Cytotoxicity (Target Cell Lysis) Degranulation->Cytotoxicity

Caption: Fc Receptor signaling cascade in NK cells and this compound's point of inhibition.

Experimental Workflow for Assessing this compound's Effect on NK Cell Degranulation

The following diagram outlines the workflow for the NK cell degranulation assay.

Degranulation_Workflow start Isolate Primary NK Cells pretreatment Pre-treat with this compound or Vehicle (30 min) start->pretreatment stimulation Stimulate with plate-coated alemtuzumab (6 hrs) pretreatment->stimulation staining Add anti-CD107a/b Ab & GolgiStop stimulation->staining during incubation analysis Flow Cytometry Analysis staining->analysis end Quantify % of CD107a/b+ NK Cells analysis->end

Caption: Workflow for the NK cell degranulation (CD107a/b) assay.

Conclusion

The data and methodologies presented in this technical guide demonstrate that this compound is a potent inhibitor of NK cell effector functions. By targeting the Tec kinases ITK and RLK, this compound effectively blocks the Fc receptor-induced signaling cascade that is essential for NK cell-mediated degranulation and cytotoxicity.[1][3] This specific mechanism of action highlights the potential of this compound as a therapeutic agent in diseases where NK cell activity is pathogenic, such as certain autoimmune disorders and inflammatory conditions. Further investigation is warranted to fully elucidate the clinical applications of this novel ITK/RLK inhibitor.

References

Methodological & Application

Application Notes and Protocols for PRN694 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PRN694 is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK).[1][2] These Tec family kinases are crucial mediators of intracellular signaling downstream of the T-cell receptor (TCR) and Fc receptor (FcR), playing a pivotal role in the activation, proliferation, and differentiation of T-cells and Natural Killer (NK) cells.[1][2] By covalently binding to cysteine residues in the active sites of ITK (Cys442) and RLK (Cys350), this compound effectively blocks their kinase activity, leading to the attenuation of downstream signaling pathways.[2] These application notes provide detailed protocols for evaluating the in vitro activity of this compound in various cell-based assays.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC₅₀ (nM)
ITK0.3[3]
RLK1.3[3]
Table 2: Cellular Activity of this compound in T-Cell Activation Assays
Cell TypeAssayStimulationThis compound ConcentrationObserved Effect
Jurkat T-cellsCD69 Expressionanti-CD3/anti-CD280.1 - 1.0 µMInhibition of CD69 induction[1]
Primary Human CD4+ T-cellsCD69 Expressionanti-CD3/anti-CD280.1 - 1.0 µMInhibition of CD69 induction[1]
Primary Human CD8+ T-cellsCD69 Expressionanti-CD3/anti-CD280.1 - 1.0 µMInhibition of CD69 induction[1]
Human PBMCsIL-2, IFN-γ, IL-6 Productionanti-CD3/anti-CD2820 nM - 5.0 µMInhibition of cytokine production[4]
Primary Human CD3+ T-cellsProliferation (CFSE)anti-CD3/anti-CD280.1 µMSignificant inhibition of CD4+ and CD8+ T-cell proliferation[1]

Experimental Protocols

T-Cell and NK Cell Culture
  • Cell Lines: Jurkat T-cells can be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Primary Cells:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) can be isolated from healthy donor blood using standard density gradient centrifugation (e.g., Ficoll-Paque).

    • Primary CD4+, CD8+ T-cells, and NK cells can be further purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[1]

    • Primary cells should be cultured in complete RPMI-1640 medium.

T-Cell Activation and this compound Treatment

Objective: To assess the effect of this compound on T-cell activation by measuring the expression of the early activation marker CD69.

Materials:

  • Jurkat T-cells or purified primary T-cells

  • This compound (dissolved in DMSO)

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • 96-well tissue culture plates

  • Flow cytometry buffer (PBS with 2% FBS)

  • Anti-CD69 antibody (fluorescently conjugated)

Protocol:

  • Seed Jurkat cells or primary T-cells at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.[1]

  • Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.[1]

  • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.[1]

  • After incubation, harvest the cells and wash them with cold flow cytometry buffer.

  • Stain the cells with a fluorescently conjugated anti-CD69 antibody for 30 minutes at 4°C in the dark.

  • Wash the cells twice with flow cytometry buffer.

  • Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

  • Analyze the percentage of CD69-positive cells.

Western Blot Analysis of T-Cell Receptor (TCR) Signaling

Objective: To investigate the effect of this compound on the phosphorylation of key downstream signaling molecules in the TCR pathway.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-PLCγ1, p-ERK, p-IκBα, and NFAT1

  • Loading control antibody (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Coat a 6-well plate with anti-CD3 antibody (10 µg/mL) overnight at 4°C.

  • Wash the plate with PBS to remove unbound antibody.

  • Seed Jurkat T-cells (1 x 10⁷ cells/mL) in the plate.[3]

  • Pre-treat the cells with 0.5 µM this compound or vehicle (DMSO) for 30 minutes at 37°C.[1]

  • Stimulate the cells with soluble anti-CD28 antibody (1 µg/mL) for 45 minutes at 37°C.[1]

  • Lyse the cells with lysis buffer and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL substrate and an imaging system.

T-Cell Proliferation Assay (CFSE)

Objective: To determine the effect of this compound on T-cell proliferation.

Materials:

  • Purified primary CD3+ T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • 96-well tissue culture plates

Protocol:

  • Label purified CD3+ T-cells with 1 µM CFSE.[1]

  • Wash the cells to remove excess CFSE.

  • Seed the cells at 1 x 10⁶ cells/mL in a 96-well plate.

  • Pre-treat the cells with 0.1 µM this compound or vehicle (DMSO) for 30 minutes.[1]

  • Stimulate the cells with anti-CD3/anti-CD28 for 6 days.[1]

  • Harvest the cells and analyze CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.

Cytokine Release Assay

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • Human PBMCs

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • ELISA or Cytometric Bead Array (CBA) kits for IL-2, IFN-γ, and IL-6

Protocol:

  • Seed human PBMCs at a suitable density in a 96-well plate.

  • Pre-treat the cells with this compound (e.g., 20 nM or 5.0 µM) or vehicle (DMSO).[4]

  • Stimulate the cells with anti-CD3/anti-CD28 for 18 hours.[4]

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2, IFN-γ, and IL-6 in the supernatant using ELISA or CBA according to the manufacturer's instructions.

Mandatory Visualization

PRN694_Mechanism_of_Action cluster_TCR_Complex T-Cell Receptor Complex cluster_Signaling_Cascade Intracellular Signaling cluster_Cellular_Response Cellular Response TCR TCR ITK_RLK ITK / RLK TCR->ITK_RLK Activation CD3 CD3 CD28 CD28 CD28->ITK_RLK Co-stimulation PLCg1 PLCγ1 ITK_RLK->PLCg1 Phosphorylation IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NFAT NFAT (dephosphorylation) Ca_Flux->NFAT NFAT_nuc NFAT (nuclear translocation) NFAT->NFAT_nuc Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT_nuc->Gene_Expression IKK IKK PKC->IKK Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK IkBa IκBα (phosphorylation) IKK->IkBa NFkB NF-κB (nuclear translocation) IkBa->NFkB NFkB->Gene_Expression ERK p-ERK Ras_MAPK->ERK AP1 AP-1 ERK->AP1 AP1->Gene_Expression Cell_Activation Cell Activation (CD69 expression) Gene_Expression->Cell_Activation Proliferation Proliferation Gene_Expression->Proliferation This compound This compound This compound->ITK_RLK Inhibition

Caption: this compound inhibits T-cell signaling by blocking ITK and RLK.

Experimental_Workflow_CD69 start Start: Isolate T-Cells seed_cells Seed Cells in 96-well plate start->seed_cells pretreat Pre-treat with this compound (30 min) seed_cells->pretreat stimulate Stimulate with anti-CD3/anti-CD28 (6h) pretreat->stimulate harvest Harvest & Wash Cells stimulate->harvest stain Stain with anti-CD69 Ab (30 min, 4°C) harvest->stain wash_cells Wash Cells stain->wash_cells acquire Acquire on Flow Cytometer wash_cells->acquire analyze Analyze %CD69+ Cells acquire->analyze

Caption: Workflow for assessing T-cell activation via CD69 expression.

References

Application Notes and Protocols for PRN694 in Murine Models of Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PRN694, a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), in murine models of psoriasis.

Scientific Background

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by epidermal hyperplasia, aberrant immune cell infiltration, and the overproduction of pro-inflammatory cytokines.[1][2] T-lymphocytes, particularly T helper 17 (Th17) cells, play a pivotal role in the pathogenesis of psoriasis through the production of cytokines such as Interleukin-17A (IL-17A).[1][2]

This compound is a small molecule that covalently binds to and inhibits the Tec kinases ITK and RLK.[1][2] These kinases are crucial for T-lymphocyte activation, proliferation, differentiation, and the production of pro-inflammatory cytokines.[1][2] By inhibiting ITK and RLK, this compound effectively suppresses T-cell-mediated inflammation, making it a promising therapeutic candidate for psoriasis. Preclinical studies have demonstrated that this compound can significantly ameliorate the psoriasis-like phenotype in murine models by reducing epidermal thickness, decreasing immune cell infiltration, and inhibiting the production of IL-17A.[1][2]

Data Presentation

Note: Specific quantitative data from in vivo psoriasis studies with this compound are not publicly available and would need to be extracted from the primary literature, specifically Fuhriman et al., J Invest Dermatol, 2018. The tables below are structured to accommodate such data once obtained.

Table 1: Effect of this compound on Psoriasis-like Skin Phenotype in Imiquimod-Induced Murine Model

Treatment GroupPsoriasis Area and Severity Index (PASI) Score (Mean ± SEM)Epidermal Thickness (μm) (Mean ± SEM)
Vehicle ControlData not availableData not available
Imiquimod (IMQ)Data not availableData not available
IMQ + this compoundData not availableData not available

Table 2: Effect of this compound on Immune Cell Infiltration and Cytokine Expression in Psoriatic Skin

Treatment GroupCD3+ T-cell Infiltration (Cells/mm²) (Mean ± SEM)γδ T-cell Infiltration (Cells/mm²) (Mean ± SEM)IL-17A Expression (Relative Units) (Mean ± SEM)
Vehicle ControlData not availableData not availableData not available
Psoriasis ModelData not availableData not availableData not available
Psoriasis Model + this compoundData not availableData not availableData not available

Experimental Protocols

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This protocol describes the induction of a psoriasis-like skin inflammation in mice using the Toll-like receptor 7 agonist, imiquimod.

Materials and Reagents:

  • 8-12 week old BALB/c or C57BL/6 mice

  • 5% Imiquimod cream (e.g., Aldara™)

  • Electric shaver

  • Calipers for measuring skin thickness

  • This compound (formulation and vehicle to be determined from primary literature)

  • Phosphate-buffered saline (PBS)

  • Tissue collection and processing reagents (e.g., formalin, OCT medium)

Procedure:

  • Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and carefully shave a defined area on the dorsal skin (e.g., 2x3 cm).

  • Induction of Psoriasis:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 5-7 consecutive days.

    • For ear measurements, a small amount of cream can also be applied to the ear.

  • This compound Administration:

    • Note: The specific dosage, formulation, route of administration (e.g., oral gavage, intraperitoneal injection), and frequency of this compound are not publicly available and must be obtained from Fuhriman et al., J Invest Dermatol, 2018.

    • Administer the predetermined dose of this compound or vehicle control to the respective groups of mice daily, starting from day 0 or as a therapeutic intervention from a later time point.

  • Monitoring and Scoring:

    • Monitor the mice daily for signs of inflammation.

    • Score the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0 to 4 for each parameter.

    • Measure the thickness of the dorsal skin and/or ear daily using calipers.

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect skin biopsies for histological analysis (H&E staining for epidermal thickness) and immunofluorescence staining (for CD3+ and γδ T-cells).

    • Collect skin tissue for RNA or protein extraction to analyze cytokine levels (e.g., IL-17A via qPCR or ELISA).

Protocol 2: Rac1V12 Transgenic Psoriasis Model

This protocol utilizes a transgenic mouse model that expresses a constitutively active form of Rac1 in keratinocytes, leading to the spontaneous development of a psoriasis-like phenotype.

Materials and Reagents:

  • K14-Rac1V12 transgenic mice and wild-type littermate controls

  • This compound (formulation and vehicle to be determined from primary literature)

  • Calipers for measuring skin thickness

  • Tissue collection and processing reagents

Procedure:

  • Animal Model: Utilize K14-Rac1V12 transgenic mice, which develop a psoriasis-like skin phenotype. Wild-type littermates should be used as controls.

  • This compound Administration:

    • Note: The specific dosage, formulation, route of administration, and frequency of this compound for this model are not publicly available and must be obtained from Fuhriman et al., J Invest Dermatol, 2018.

    • Begin administration of this compound or vehicle control at a specified age or upon the appearance of skin lesions.

  • Monitoring:

    • Monitor the development and progression of the skin phenotype.

    • Measure skin thickness at regular intervals.

  • Sample Collection and Analysis:

    • Collect skin samples for histological, immunohistochemical, and molecular analysis as described in Protocol 1.

Visualizations

PRN694_Mechanism_of_Action cluster_T_Cell T-Lymphocyte TCR T-Cell Receptor (TCR) ITK_RLK ITK / RLK TCR->ITK_RLK Activates Signaling_Cascade Downstream Signaling (e.g., PLCγ1, NF-κB) ITK_RLK->Signaling_Cascade Proliferation Proliferation & Differentiation Signaling_Cascade->Proliferation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-17A) Signaling_Cascade->Cytokine_Production Psoriasis_Pathogenesis Psoriasis Pathogenesis Proliferation->Psoriasis_Pathogenesis Cytokine_Production->Psoriasis_Pathogenesis Antigen_Presentation Antigen Presentation Antigen_Presentation->TCR Activates This compound This compound This compound->ITK_RLK Inhibits

Caption: Mechanism of action of this compound in inhibiting T-cell mediated psoriasis pathogenesis.

Experimental_Workflow cluster_Induction Psoriasis Induction cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Analysis Induction_Model Select Murine Model (Imiquimod or Rac1V12) Induce_Psoriasis Induce Psoriasis-like Phenotype Induction_Model->Induce_Psoriasis Group_Allocation Allocate Mice into Groups (Vehicle vs. This compound) Induce_Psoriasis->Group_Allocation PRN694_Admin Administer this compound (Determine Dose, Route, Frequency) Group_Allocation->PRN694_Admin Monitor_Disease Daily Monitoring (PASI Scoring, Skin Thickness) PRN694_Admin->Monitor_Disease Sample_Collection Endpoint Sample Collection (Skin, Blood) Monitor_Disease->Sample_Collection Analysis Histology, IHC, Cytokine Analysis Sample_Collection->Analysis

Caption: General experimental workflow for evaluating this compound in a murine model of psoriasis.

References

Application Notes and Protocols for Assessing PRN694 Target Engagement in T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN694 is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] As a covalent inhibitor, this compound forms an irreversible bond with specific cysteine residues (C442 in ITK and C350 in RLK), leading to sustained inhibition of their kinase activity.[3][4] Understanding the degree of target engagement is crucial for correlating the pharmacodynamic effects of this compound with its clinical efficacy. These application notes provide a comprehensive protocol for assessing this compound target engagement in T-cells, encompassing both direct and indirect measures of target inhibition.

Signaling Pathway Overview

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, with ITK and RLK playing a pivotal role. These kinases activate Phospholipase Cγ1 (PLCγ1), which in turn leads to the activation of downstream transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor κB (NFκB), as well as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] this compound, by inhibiting ITK and RLK, effectively blocks these downstream signaling events, leading to the suppression of T-cell activation, proliferation, and cytokine release.[2][3]

TCR_Signaling_Pathway TCR TCR ITK_RLK ITK / RLK TCR->ITK_RLK PLCg1 PLCγ1 ITK_RLK->PLCg1 NFkB NFκB ITK_RLK->NFkB Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux MAPK MAPK Pathway PLCg1->MAPK NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., Cytokines) MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression This compound This compound This compound->ITK_RLK

Caption: T-Cell Receptor Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

Direct Target Occupancy Assay (Adapted from TR-FRET for BTK)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to directly measure the occupancy of ITK/RLK by this compound in peripheral blood mononuclear cells (PBMCs). This method allows for the simultaneous measurement of both total and unbound (free) ITK/RLK.[5][6][7][8]

Experimental Workflow:

Target_Occupancy_Workflow cluster_prep Sample Preparation cluster_assay TR-FRET Assay cluster_analysis Data Analysis isolate_pbmcs Isolate PBMCs from whole blood treat_cells Treat PBMCs with this compound (dose-response) isolate_pbmcs->treat_cells lyse_cells Lyse cells to release intracellular proteins treat_cells->lyse_cells add_reagents Add TR-FRET Reagents: - Tb-anti-ITK/RLK (Donor) - Acceptor for free ITK/RLK - Acceptor for total ITK/RLK lyse_cells->add_reagents incubate Incubate add_reagents->incubate read_plate Read plate on a TR-FRET enabled reader incubate->read_plate calculate_occupancy Calculate % Occupancy: ([Total] - [Free]) / [Total] * 100 read_plate->calculate_occupancy

Caption: Workflow for the Direct Target Occupancy Assay.

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Treatment: Resuspend PBMCs in RPMI-1640 media and treat with a dose-range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • TR-FRET Assay:

    • Add the cell lysate to a 384-well assay plate.

    • Add the TR-FRET reagent mix containing:

      • Terbium (Tb)-conjugated anti-ITK/RLK antibody (donor).

      • A fluorescently-labeled probe that binds to the active site of unbound ITK/RLK (acceptor for free protein).

      • A second fluorescently-labeled anti-ITK/RLK antibody that binds to a different epitope (acceptor for total protein).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths corresponding to the two acceptors.

  • Data Analysis: Calculate the percentage of ITK/RLK occupancy by this compound using the ratio of the signals from the "free" and "total" protein acceptors.

Data Presentation:

This compound Concentration (nM)Mean TR-FRET Signal (Free ITK/RLK)Mean TR-FRET Signal (Total ITK/RLK)% Occupancy
0 (Vehicle)10000120000
0.185001190015.8
155001210054.5
1020001180083.1
1005001220095.9
10001001200099.2
Phospho-Flow Cytometry for Downstream Signaling

This protocol assesses the phosphorylation status of key downstream signaling molecules, such as PLCγ1 and ERK, following T-cell activation in the presence of this compound. A reduction in phosphorylation indicates successful target engagement and inhibition of the signaling cascade.

Methodology:

  • T-Cell Isolation: Isolate primary human T-cells from PBMCs using a negative selection kit.

  • Inhibitor Pre-treatment: Pre-incubate the T-cells with varying concentrations of this compound or vehicle control for 1-2 hours at 37°C.

  • T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce TCR signaling.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a methanol-based buffer to allow intracellular antibody staining.

  • Staining: Stain the cells with fluorescently-labeled antibodies against phospho-PLCγ1 and phospho-ERK.

  • Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of cells positive for the phosphorylated proteins.

Data Presentation:

This compound Concentration (nM)% p-PLCγ1 Positive Cells% p-ERK Positive Cells
0 (Stimulated)85.278.5
165.459.1
1032.128.7
1005.86.2
10001.21.5
Unstimulated Control2.53.1
Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following TCR stimulation, a critical event downstream of PLCγ1 activation. This compound is expected to block this calcium flux.[9]

Methodology:

  • Cell Preparation: Load isolated T-cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Inhibitor Treatment: Add varying concentrations of this compound or vehicle control to the cells.

  • Baseline Reading: Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.

  • Stimulation and Measurement: Add a stimulating agent (e.g., anti-CD3 antibody) and immediately begin recording the change in fluorescence over time.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization.

Data Presentation:

This compound Concentration (nM)Peak Fluorescence Intensity (Arbitrary Units)% Inhibition of Calcium Flux
0 (Stimulated)50000
1375025
10150070
10050090
100025095
Unstimulated Control200-
T-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit T-cell proliferation upon stimulation, a key functional consequence of TCR signaling blockade.[2][9]

Methodology:

  • Cell Staining: Label isolated T-cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).

  • Cell Culture: Plate the labeled T-cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.

  • Inhibitor Addition: Add a range of this compound concentrations to the wells.

  • Incubation: Culture the cells for 3-5 days to allow for proliferation.

  • Data Acquisition: Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of the dye fluorescence in daughter cells.

Data Presentation:

This compound Concentration (nM)% Proliferating T-CellsIC50 (nM)
0 (Stimulated)92.3\multirow{5}{*}{~5}
175.1
1048.5
10010.2
10002.1
Unstimulated Control1.5
Cytokine Release Assay

This protocol measures the production of key pro-inflammatory cytokines, such as IL-2 and IFN-γ, by activated T-cells, which is expected to be inhibited by this compound.[2][3]

Methodology:

  • Cell Culture and Treatment: Culture isolated T-cells with anti-CD3/CD28 stimulation in the presence of varying concentrations of this compound for 24-48 hours.

  • Supernatant Collection: Centrifuge the plates and collect the culture supernatant.

  • Cytokine Measurement: Quantify the concentration of cytokines in the supernatant using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).

Data Presentation:

This compound Concentration (nM)IL-2 Concentration (pg/mL)IFN-γ Concentration (pg/mL)
0 (Stimulated)25003500
118002600
108001200
100150250
100050100
Unstimulated Control<20<30

Summary of this compound Activity

AssayEndpointThis compound IC50 (nM)
In Vitro Kinase AssayITK Inhibition0.3[9]
In Vitro Kinase AssayRLK Inhibition1.4[9]
T-Cell ProliferationInhibition of CD4+ & CD8+ proliferation<10[9]
Calcium FluxInhibition of Ca2+ signaling~1-10[9]
Cytokine ReleaseInhibition of IL-2 production~10-100

Note: The IC50 values presented are approximate and may vary depending on the specific experimental conditions. The provided data are for illustrative purposes.

Conclusion

This document provides a comprehensive set of protocols for assessing the target engagement of this compound in T-cells. By employing a combination of direct target occupancy assays and indirect functional assays that measure downstream signaling, proliferation, and cytokine release, researchers can gain a thorough understanding of the pharmacodynamic effects of this potent ITK/RLK inhibitor. The detailed methodologies and data presentation formats are intended to facilitate the consistent and robust evaluation of this compound in both preclinical and clinical research settings.

References

Application Notes and Protocols for Studying Th1 and Th17 Differentiation Using PRN694

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN694 is a potent and selective covalent inhibitor of both Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the T-cell receptor (TCR) signaling pathway.[1][2] By targeting these TEC family kinases, this compound effectively modulates T-cell activation and differentiation, making it a valuable tool for studying T-cell mediated inflammatory and autoimmune diseases.[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, two critical subsets involved in the pathogenesis of various autoimmune disorders.

Mechanism of Action of this compound

This compound forms an irreversible covalent bond with specific cysteine residues within the ATP-binding sites of ITK (Cys442) and RLK (Cys350), leading to the inhibition of their kinase activity.[2][3] This dual inhibition disrupts downstream TCR signaling cascades, including the activation of Phospholipase C gamma 1 (PLCγ1), nuclear factor of activated T-cells (NFAT), and the IκBα pathway.[1][4] The combined inhibition of both ITK and RLK is crucial as they have partially redundant roles in T-cell signaling. Notably, this compound has demonstrated potent inhibitory effects on both Th1 and Th17 differentiation and their respective hallmark cytokine production, IFN-γ and IL-17A.[3][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
ITK0.3
RLK1.3

Source:[6]

Table 2: In Vitro Inhibition of T-cell Differentiation and Function by this compound

T-cell SubsetParameterInhibitory ConcentrationEffect
Th1IFN-γ production25 nM>50% inhibition
Th17IL-17A production50-100 nM~50% inhibition
CD4+ and CD8+ T-cellsProliferation (anti-CD3/CD28 stimulated)0.1 µMSignificant inhibition
Jurkat T-cells & Primary T-cellsCD69 expression (anti-CD3 stimulated)0.1 - 1.0 µMMaximal inhibition

Source:[1][3][7]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

The following diagram illustrates the key signaling events downstream of the T-cell receptor that are inhibited by this compound.

PRN694_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ITK_RLK ITK / RLK Lck->ITK_RLK PLCg1 PLCγ1 ITK_RLK->PLCg1 This compound This compound This compound->ITK_RLK PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_flux->NFAT NFkB NF-κB Activation PKC->NFkB Differentiation Th1/Th17 Differentiation Cytokine Production NFAT->Differentiation NFkB->Differentiation

Caption: this compound inhibits ITK/RLK, blocking downstream TCR signaling.

Experimental Workflow for Studying Th1/Th17 Differentiation

This diagram outlines the general workflow for investigating the effect of this compound on T-cell differentiation.

Experimental_Workflow start Start isolate_cells Isolate Naïve CD4⁺ T-cells (from mouse spleen or human PBMCs) start->isolate_cells culture_cells Culture with anti-CD3/CD28 and polarizing cytokines isolate_cells->culture_cells th1_conditions Th1 Conditions: IL-12 + anti-IL-4 culture_cells->th1_conditions th17_conditions Th17 Conditions: TGF-β + IL-6 + anti-IFNγ + anti-IL-4 culture_cells->th17_conditions treat_this compound Treat with this compound (or vehicle control) th1_conditions->treat_this compound th17_conditions->treat_this compound incubate Incubate for 3-5 days treat_this compound->incubate restimulate Restimulate with PMA/Ionomycin + Brefeldin A incubate->restimulate analyze Analyze by Flow Cytometry (Intracellular Cytokine Staining) restimulate->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on T-cell differentiation.

Experimental Protocols

Protocol 1: Isolation of Naïve CD4+ T-cells from Mouse Splenocytes

Materials:

  • Mouse spleens

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • Naïve CD4+ T-cell isolation kit (e.g., magnetic bead-based negative selection)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI-1640 medium.

  • Create a single-cell suspension by gently mashing the spleens through a 70 µm cell strainer using the plunger of a syringe.

  • Wash the strainer with additional RPMI-1640 to collect all cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

  • Add 10 volumes of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in PBS.

  • Isolate naïve CD4+ T-cells using a magnetic bead-based negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that binds to non-naïve CD4+ T-cells, followed by magnetic separation.

  • The resulting untouched cells are highly enriched for naïve CD4+ T-cells. Count the cells and assess purity by flow cytometry (staining for CD4, CD62L, and CD44).

Protocol 2: In Vitro Differentiation of Mouse Th1 and Th17 Cells

Materials:

  • Isolated naïve CD4+ T-cells

  • 24-well tissue culture plates

  • Anti-mouse CD3ε antibody

  • Anti-mouse CD28 antibody

  • Recombinant mouse IL-12

  • Recombinant mouse IL-2

  • Anti-mouse IL-4 antibody

  • Recombinant human TGF-β1

  • Recombinant mouse IL-6

  • Anti-mouse IFN-γ antibody

  • This compound (dissolved in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, Penicillin-Streptomycin, and 2-mercaptoethanol)

Procedure:

  • Coat a 24-well plate with anti-mouse CD3ε antibody (1-5 µg/mL) in sterile PBS overnight at 4°C.

  • The next day, wash the plate twice with sterile PBS.

  • Seed the isolated naïve CD4+ T-cells at a density of 1 x 10^6 cells/mL in the coated wells.

  • Add soluble anti-mouse CD28 antibody (1-2 µg/mL) to all wells.

  • For Th1 differentiation: Add recombinant mouse IL-12 (10 ng/mL), recombinant mouse IL-2 (10 ng/mL), and anti-mouse IL-4 antibody (10 µg/mL).[8][9]

  • For Th17 differentiation: Add recombinant human TGF-β1 (1-5 ng/mL), recombinant mouse IL-6 (20-50 ng/mL), anti-mouse IFN-γ antibody (10 µg/mL), and anti-mouse IL-4 antibody (10 µg/mL).[9][10]

  • Add this compound at various concentrations (e.g., 10 nM to 1 µM) to the respective wells. Include a vehicle control (DMSO) group.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

Protocol 3: Intracellular Cytokine Staining and Flow Cytometry Analysis

Materials:

  • Differentiated T-cells from Protocol 2

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A or Monensin

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibodies against mouse CD4, IFN-γ, and IL-17A

  • Flow cytometer

Procedure:

  • Approximately 4-6 hours before harvesting, restimulate the differentiated T-cells by adding PMA (50 ng/mL) and Ionomycin (500 ng/mL) to the culture medium.

  • Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin, for the last 4 hours of stimulation to allow for intracellular cytokine accumulation.[11]

  • Harvest the cells from the wells and transfer to FACS tubes.

  • Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Perform surface staining by incubating the cells with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is crucial for allowing the intracellular cytokine antibodies to enter the cells.

  • Perform intracellular staining by incubating the fixed and permeabilized cells with fluorochrome-conjugated anti-IFN-γ and anti-IL-17A antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on the CD4+ T-cell population and then quantifying the percentage of IFN-γ+ (Th1) and IL-17A+ (Th17) cells in the this compound-treated and control groups.

Conclusion

This compound serves as a powerful research tool for dissecting the roles of ITK and RLK in T-cell biology. The protocols outlined above provide a framework for investigating the inhibitory effects of this compound on Th1 and Th17 differentiation. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting ITK and RLK in T-cell-driven autoimmune and inflammatory diseases.

References

Application of PRN694 in T-Cell Leukemia Cell Lines: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of PRN694, a potent and selective dual inhibitor of Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK), in the context of T-cell leukemia cell lines. This compound offers a promising therapeutic strategy by targeting key signaling pathways essential for the survival and proliferation of malignant T-cells.

Introduction

This compound is a novel covalent inhibitor that irreversibly binds to cysteine residues Cys-442 of ITK and Cys-350 of RLK, effectively blocking their kinase activity.[1][2][3] These TEC family kinases are critical mediators of intracellular signaling downstream of the T-cell receptor (TCR).[1][2] In T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and T-cell prolymphocytic leukemia (T-PLL), aberrant TCR signaling is a common feature, making ITK and RLK attractive therapeutic targets.[1][4] this compound has demonstrated the ability to prevent T-cell and NK cell activation, inhibit T-cell proliferation, and block the release of pro-inflammatory cytokines.[5]

Mechanism of Action

Upon engagement of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the activation of ITK and RLK. These kinases, in turn, phosphorylate and activate downstream effectors, including Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 generates secondary messengers that ultimately lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which drive T-cell activation, proliferation, and cytokine production.

This compound, through its covalent inhibition of ITK and RLK, effectively ablates this signaling cascade.[4] This blockade of TCR-induced molecular activation has been observed in various T-cell leukemia cell lines, including the Jurkat T-ALL cell line, as well as in ex vivo studies with primary T-PLL cells.[1][3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the potency and effects of this compound in T-cell leukemia cell lines and related primary cells.

ParameterValueCell Line/SystemReference
IC50 (ITK) 0.3 nMIn vitro kinase assay[6]
IC50 (RLK) 1.3 nMIn vitro kinase assay[6]
Inhibition of CD69 expression Dose-dependentJurkat T-cells, primary CD4+ and CD8+ T-cells[1]
Inhibition of T-cell proliferation Significant at 0.1 µMPrimary CD4+ and CD8+ T-cells[1]
Inhibition of downstream signaling (pPLCγ1, pIκBα, pERK, NFAT1) Effective at 0.5 µMJurkat T-cells and primary NK cells[1][4]

Signaling Pathway Diagram

The following diagram illustrates the T-cell receptor signaling pathway and the points of inhibition by this compound.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Stimulation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 ITK_RLK ITK / RLK LAT_SLP76->ITK_RLK PLCg1 PLCγ1 ITK_RLK->PLCg1 Phosphorylation PIP2 PIP2 PLCg1->PIP2 IP3_DAG IP3 / DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_NFkB NFAT / NF-κB Ca_PKC->NFAT_NFkB Transcription Gene Transcription (Proliferation, Cytokines) NFAT_NFkB->Transcription This compound This compound This compound->ITK_RLK Inhibition

Caption: this compound inhibits ITK and RLK in the TCR signaling cascade.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture T-cell leukemia cell lines and treat them with this compound.

Materials:

  • Jurkat T-ALL cell line (or other relevant T-cell leukemia cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well or 24-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain Jurkat cells in RPMI-1640 medium at a density between 1x10^5 and 1x10^6 cells/mL.

  • Seed cells into culture plates at the desired density (e.g., 5x10^5 cells/mL).

  • Prepare working solutions of this compound in culture medium. A common concentration for initial experiments is 0.5 µM.[1][4]

  • Add the this compound solution or an equivalent volume of DMSO (vehicle control) to the cell cultures.

  • Pre-treat the cells with this compound for 30 minutes at 37°C before stimulation.[1]

T-Cell Activation Assay (CD69 Expression)

Objective: To assess the effect of this compound on T-cell activation by measuring the expression of the early activation marker CD69.

Materials:

  • This compound-treated and control Jurkat cells

  • Anti-CD3 and anti-CD28 antibodies (for stimulation)

  • FITC- or PE-conjugated anti-CD69 antibody

  • Flow cytometer

  • FACS buffer (PBS with 2% FBS)

Protocol:

  • Following the 30-minute pre-treatment with this compound, stimulate the Jurkat cells with plate-bound or soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

  • Incubate the cells for 6 hours at 37°C.[1]

  • Harvest the cells and wash them with cold FACS buffer.

  • Stain the cells with the anti-CD69 antibody for 30 minutes on ice in the dark.

  • Wash the cells again with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze them using a flow cytometer to quantify the percentage of CD69-positive cells.

Cell Proliferation Assay (CFSE)

Objective: To determine the impact of this compound on T-cell proliferation.

Materials:

  • Primary CD3+ T-cells (or a proliferating T-cell leukemia line)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound

  • Anti-CD3/anti-CD28 beads or antibodies

  • Flow cytometer

Protocol:

  • Label the T-cells with CFSE (e.g., 1 µM) according to the manufacturer's instructions.[1]

  • Wash the cells to remove excess CFSE.

  • Pre-treat the CFSE-labeled cells with this compound (e.g., 0.1 µM) or DMSO for 30 minutes.[1]

  • Stimulate the cells with anti-CD3/anti-CD28 for 6 days.[1]

  • Harvest the cells and analyze them by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Western Blot Analysis of Signaling Proteins

Objective: To examine the effect of this compound on the phosphorylation of key downstream signaling molecules.

Materials:

  • This compound-treated and control Jurkat cells

  • Anti-CD3/anti-CD28 antibodies

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-PLCγ1, PLCγ1, p-IκBα, IκBα, p-ERK, ERK, and NFAT1

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Protein electrophoresis and transfer equipment

Protocol:

  • Pre-treat Jurkat cells with this compound (e.g., 0.5 µM) or DMSO for 30 minutes.

  • Stimulate the cells with anti-CD3/anti-CD28 for 45 minutes.[4]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for studying the effects of this compound on T-cell leukemia cell lines.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture T-Cell Leukemia Cell Culture (e.g., Jurkat) start->cell_culture treatment Pre-treatment with This compound or Vehicle cell_culture->treatment stimulation Stimulation with anti-CD3/anti-CD28 treatment->stimulation flow_cytometry Flow Cytometry (CD69 Expression, Proliferation) stimulation->flow_cytometry western_blot Western Blot (Signaling Proteins) stimulation->western_blot cytokine_assay Cytokine Release Assay (e.g., ELISA) stimulation->cytokine_assay data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis western_blot->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: General workflow for this compound application in T-cell leukemia cells.

Conclusion

This compound represents a valuable research tool and a potential therapeutic agent for T-cell malignancies. Its specific mechanism of action in blocking the ITK/RLK signaling axis provides a targeted approach to inhibit the growth and survival of T-cell leukemia cells. The protocols and data presented here offer a solid foundation for researchers to explore the application of this compound in their specific T-cell leukemia models.

References

Application Notes and Protocols: Flow Cytometry Analysis of T-Cells Treated with PRN694

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN694 is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK).[1][2][3] These kinases are critical mediators of intracellular signaling downstream of the T-cell receptor (TCR) and are essential for T-cell activation, proliferation, and differentiation.[1][2][3] As a dual inhibitor of ITK and RLK, this compound effectively blocks T-cell receptor-induced activation and proliferation.[1][2][3] This document provides detailed protocols for analyzing the effects of this compound on T-cells using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies are based on established research and are intended to guide researchers in assessing the immunomodulatory properties of this compound.

Mechanism of Action of this compound

This compound is designed to covalently bind to specific cysteine residues within the ATP-binding pocket of ITK (Cys442) and RLK (Cys350).[2][3] This irreversible binding blocks the kinase activity of these enzymes, thereby inhibiting downstream signaling pathways crucial for T-cell function. The high selectivity of this compound for a subset of the TEC kinase family and its extended target residence time contribute to its durable attenuation of effector T-cell responses both in vitro and in vivo.[1][2]

T-Cell Signaling Pathway Inhibition by this compound

The following diagram illustrates the T-cell receptor (TCR) signaling cascade and the points of inhibition by this compound. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK and RLK, which in turn activate Phospholipase C gamma 1 (PLCγ1). PLCγ1 activation results in the generation of second messengers that ultimately lead to the activation of transcription factors like NFAT, promoting T-cell activation, proliferation, and cytokine production. This compound, by inhibiting ITK and RLK, effectively ablates these downstream events.

T_Cell_Signaling_Inhibition TCR TCR Lck Lck CD3_CD28 CD3/CD28 CD3_CD28->Lck Stimulation ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 ITK_RLK ITK / RLK LAT_SLP76->ITK_RLK PLCg1 PLCγ1 ITK_RLK->PLCg1 This compound This compound This compound->ITK_RLK PIP2 PIP2 PLCg1->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (Activation, Proliferation, Cytokine Release) NFAT->Gene_Expression

Caption: this compound inhibits ITK and RLK in the TCR signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on T-cell activation and proliferation.

Table 1: Inhibition of T-Cell Activation Marker CD69 Expression

Cell TypeTreatmentConcentration of this compound% Inhibition of CD69 Expression (Mean ± SEM)
Jurkat Cellsanti-CD3/CD28100 nM~80%
Human Primary CD4+ T-cellsanti-CD3/CD28100 nM~90%
Human Primary CD8+ T-cellsanti-CD3/CD28100 nM~85%

Data adapted from studies demonstrating this compound's potent inhibition of T-cell activation.[1]

Table 2: Inhibition of T-Cell Proliferation

Cell TypeTreatmentConcentration of this compound% Inhibition of Proliferation (CFSE Assay)
Human Primary CD4+ T-cellsanti-CD3/CD28100 nMSignificant inhibition (p < 0.01)
Human Primary CD8+ T-cellsanti-CD3/CD28100 nMSignificant inhibition (p < 0.01)

Data adapted from studies showing this compound significantly blocks T-cell proliferation without inducing cytotoxicity.[1]

Experimental Protocols

Protocol 1: T-Cell Activation Assay by Flow Cytometry

This protocol details the steps to assess the effect of this compound on the expression of the early activation marker CD69 on T-cells following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • This compound

  • DMSO (vehicle control)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • Fluorochrome-conjugated anti-CD4, anti-CD8, and anti-CD69 antibodies

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • 96-well culture plates

  • Flow cytometer

Workflow Diagram:

T_Cell_Activation_Workflow Isolate_PBMCs Isolate PBMCs Pretreat Pre-treat with This compound or DMSO (30 min) Isolate_PBMCs->Pretreat Stimulate Stimulate with anti-CD3/CD28 (6 hours) Pretreat->Stimulate Stain Stain with fluorescent antibodies (CD4, CD8, CD69) Stimulate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for T-cell activation analysis.

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-treatment with this compound: Add this compound at various concentrations (e.g., 1 nM to 1 µM) or DMSO as a vehicle control to the cell suspension in a 96-well plate. Incubate for 30 minutes at 37°C.

  • T-Cell Stimulation: Transfer the pre-treated cells to wells pre-coated with anti-CD3 (e.g., OKT3 clone) and soluble anti-CD28 (e.g., CD28.2 clone) antibodies. Incubate for 6 hours at 37°C in a 5% CO2 incubator.[1]

  • Staining: After incubation, harvest the cells and wash with FACS buffer. Stain the cells with fluorochrome-conjugated antibodies against CD4, CD8, and CD69 for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis: Wash the cells again with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer, gating on lymphocyte, singlet, and live cell populations, and then on CD4+ and CD8+ T-cell subsets to analyze CD69 expression.

Protocol 2: T-Cell Proliferation Assay by Flow Cytometry

This protocol uses the cell proliferation dye CFSE (Carboxyfluorescein succinimidyl ester) to monitor T-cell division in response to stimulation in the presence of this compound.

Materials:

  • Isolated CD3+ T-cells

  • This compound

  • DMSO (vehicle control)

  • RPMI-1640 medium supplemented with 10% FBS

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3 and Anti-CD28 antibodies

  • Fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies

  • FACS buffer

  • 96-well culture plates

  • Flow cytometer

Workflow Diagram:

T_Cell_Proliferation_Workflow Isolate_T_cells Isolate T-cells Stain_CFSE Stain with CFSE Isolate_T_cells->Stain_CFSE Pretreat Pre-treat with This compound or DMSO (30 min) Stain_CFSE->Pretreat Stimulate Stimulate with anti-CD3/CD28 (6 days) Pretreat->Stimulate Analyze Analyze by Flow Cytometry Stimulate->Analyze

Caption: Workflow for T-cell proliferation analysis.

Procedure:

  • Cell Preparation and Staining: Isolate CD3+ T-cells using magnetic bead separation. Resuspend the cells at 1 x 10^7 cells/mL in PBS and add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells three times with complete medium.

  • Pre-treatment with this compound: Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium. Add this compound (e.g., 100 nM) or DMSO to the cell suspension and incubate for 30 minutes at 37°C.[1]

  • T-Cell Stimulation: Plate the cells in a 96-well plate pre-coated with anti-CD3 and soluble anti-CD28 antibodies. Incubate for 6 days at 37°C in a 5% CO2 incubator.[1]

  • Staining and Analysis: After 6 days, harvest the cells and stain with fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.

Conclusion

This compound is a powerful tool for studying T-cell signaling and function. The protocols outlined in this document provide a framework for researchers to investigate the inhibitory effects of this compound on T-cell activation and proliferation using flow cytometry. These methods can be adapted for various research applications, from basic immunology to drug development for T-cell-mediated diseases.

References

Application Note and Protocol: Detecting the Effects of PRN694 on PLCγ1 Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Western blotting to investigate the effects of PRN694 on the phosphorylation of Phospholipase C gamma 1 (PLCγ1). This compound is a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), key mediators of intracellular signaling in T-cells and natural killer (NK) cells.[1][2] Downstream of T-cell receptor (TCR) and Fc receptor signaling, ITK and RLK are involved in the activation of PLCγ1 through phosphorylation.[3] This protocol outlines the necessary steps to assess the inhibitory activity of this compound on PLCγ1 phosphorylation, a critical event in cellular signaling pathways regulating processes like cell proliferation, migration, and survival.[4][5][6]

Introduction

Phospholipase C gamma 1 (PLCγ1) is a pivotal enzyme in intracellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This activity is crucial for modulating intracellular calcium levels and activating Protein Kinase C (PKC), thereby influencing a multitude of cellular functions.[5][6] The activation of PLCγ1 is often mediated by receptor tyrosine kinases (RTKs) and involves its phosphorylation at specific tyrosine residues, with phosphorylation at Tyrosine 783 (Y783) being essential for its enzymatic activity.[5][7]

This compound is a covalent inhibitor that targets ITK and RLK by binding to cysteine residues (C442 in ITK and C350 in RLK), effectively blocking their kinase activity.[1][2] As ITK and RLK are upstream activators of PLCγ1 in immune cells, this compound is expected to inhibit the phosphorylation of PLCγ1.[3][8] Western blotting is a robust and widely used technique to detect and quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation. This application note provides a detailed methodology to observe the effects of this compound on PLCγ1 phosphorylation.

Signaling Pathway

The following diagram illustrates the signaling pathway from the T-cell receptor (TCR) to the activation of PLCγ1, and the point of inhibition by this compound.

PLC_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits ITK ITK SLP76->ITK Recruits & Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates This compound This compound This compound->ITK Inhibits pPLCg1 p-PLCγ1 (Y783) PLCg1->pPLCg1 PIP2 PIP2 pPLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: PLCγ1 signaling cascade and this compound inhibition.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol.

WB_workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & Treatment (e.g., Jurkat cells) cell_lysis Cell Lysis (with phosphatase inhibitors) cell_culture->cell_lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking pri_ab Primary Antibody Incubation (anti-pPLCγ1 / anti-PLCγ1) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry Analysis imaging->quantification

Caption: Western blot experimental workflow.

Detailed Protocol

This protocol is optimized for detecting changes in PLCγ1 phosphorylation in a human T-cell line (e.g., Jurkat cells) upon treatment with this compound.

Materials and Reagents:

  • Cell Line: Jurkat T-cells

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Activator: Anti-CD3/CD28 antibodies

  • Inhibitor: this compound (dissolved in DMSO)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Protein Assay: BCA Protein Assay Kit

  • Loading Buffer: 4x Laemmli sample buffer

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% gradient)

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane

  • Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9][10]

  • Primary Antibodies:

    • Rabbit anti-phospho-PLCγ1 (Tyr783) antibody[7]

    • Rabbit anti-PLCγ1 antibody

    • Mouse anti-β-Actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL.

    • Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 30 minutes.[3]

    • Stimulate the cells with anti-CD3/CD28 antibodies for the desired time (e.g., 45 minutes) to induce T-cell activation and PLCγ1 phosphorylation.[3]

  • Sample Preparation:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and add Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[9]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9][10]

    • Incubate the membrane with the primary antibody (e.g., anti-pPLCγ1 Y783) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[11]

    • Wash the membrane three times for 5-10 minutes each with TBST.[9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the blot can be stripped and re-probed for total PLCγ1 and a loading control like β-Actin or GAPDH.

    • Quantify the band intensities using densitometry software. Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal, and then to the loading control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table for clear comparison of the effects of this compound.

Treatment GroupConcentrationNormalized p-PLCγ1 (Y783) Intensity (Arbitrary Units)Fold Change vs. Stimulated Control
Unstimulated Control-(Value)(Value)
Stimulated Control (Vehicle)-(Value)1.0
This compound0.1 µM(Value)(Value)
This compound0.5 µM(Value)(Value)
This compound1.0 µM(Value)(Value)

Troubleshooting

  • High Background:

    • Ensure the blocking step is sufficient.

    • Optimize primary and secondary antibody concentrations.

    • Increase the number and duration of wash steps.

  • No or Weak Signal:

    • Confirm that the T-cell activation was successful by checking other downstream markers.

    • Ensure the use of phosphatase inhibitors throughout the sample preparation.[9]

    • Use a more sensitive ECL substrate.

  • Non-specific Bands:

    • Optimize antibody dilutions.

    • Ensure the blocking buffer is appropriate (BSA for phosphoproteins).[10]

Conclusion

This Western blot protocol provides a reliable method for assessing the inhibitory effect of this compound on PLCγ1 phosphorylation. By following these detailed steps, researchers can effectively quantify changes in p-PLCγ1 (Y783) levels, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent in T-cell mediated diseases.

References

Application Notes and Protocols for PRN694 in Co-culture Systems with Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of PRN694, a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), in co-culture systems utilizing primary human cells. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on T-cell and NK cell-mediated inflammatory and autoimmune responses.

Introduction to this compound

This compound is a small molecule inhibitor that covalently binds to cysteine residues on ITK (Cys-442) and RLK (Cys-350), two key kinases in the T-cell receptor (TCR) and Fc receptor (FcR) signaling pathways.[1] By inhibiting these kinases, this compound effectively blocks downstream signaling cascades, leading to the suppression of T-cell and Natural Killer (NK) cell activation, proliferation, and pro-inflammatory cytokine release.[1][2][3] Its application in primary human cell co-culture systems allows for the investigation of its therapeutic potential in a more physiologically relevant context, mimicking the complex cellular interactions of the human immune system.

Data Presentation: Efficacy of this compound in Co-culture Systems

This compound has demonstrated significant dose-dependent inhibitory activity in various primary human cell co-culture systems, particularly those modeling T-cell driven inflammation and B-cell activation. The BioMap® platform, which utilizes a panel of 12 different primary human co-culture systems to screen for compound activity, identified three systems where this compound showed notable effects: the SAg system, the BT system, and the TH2 system.[2]

While specific quantitative data from the BioMap® SAg, BT, and TH2 systems for this compound is not publicly available in tabular format, data from a similar co-culture study using human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3/CD28 provides insight into its potent anti-inflammatory effects.

Table 1: Effect of this compound on Cytokine Production in Activated Human PBMCs [4]

CytokineThis compound ConcentrationMean Concentration (pg/mL) ± SEMPercentage Inhibition
IFN-γ Vehicle (DMSO)1500 ± 200-
20 nM750 ± 15050%
5.0 µM200 ± 5087%
IL-6 Vehicle (DMSO)800 ± 100-
20 nM500 ± 8037.5%
5.0 µM150 ± 3081.25%
IL-2 Vehicle (DMSO)1200 ± 150-
20 nM600 ± 10050%
5.0 µM100 ± 2091.67%

Signaling Pathways Modulated by this compound

This compound exerts its effects by targeting ITK and RLK, which are critical components of the signaling pathways downstream of the T-cell receptor (TCR) in T-cells and the Fc receptor (FcR) in NK cells.

T-Cell Receptor (TCR) Signaling Pathway

Activation of the TCR initiates a signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production. ITK and RLK play a crucial role in the activation of Phospholipase C gamma 1 (PLCγ1), a key enzyme in this pathway.

TCR_Signaling TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK_RLK ITK / RLK LAT_SLP76->ITK_RLK PLCG1 PLCγ1 ITK_RLK->PLCG1 IP3 IP3 PLCG1->IP3 hydrolyzes PIP2 to DAG DAG PLCG1->DAG PIP2 PIP2 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT AP1_NFkB AP-1/NF-κB Activation PKC->AP1_NFkB Cytokines Cytokine Production (IL-2, IFN-γ, etc.) NFAT->Cytokines AP1_NFkB->Cytokines Proliferation T-Cell Proliferation Cytokines->Proliferation This compound This compound This compound->ITK_RLK

TCR Signaling Pathway and this compound Inhibition.
Fc Receptor (FcR) Signaling in NK Cells

In NK cells, the engagement of Fc receptors, such as CD16, by antibody-coated target cells triggers a signaling cascade that results in antibody-dependent cell-mediated cytotoxicity (ADCC) and cytokine release. RLK is an important kinase in this pathway.

FcR_Signaling FcR FcR Engagement (e.g., CD16) Syk Syk FcR->Syk LAT_SLP76 Adapter Proteins Syk->LAT_SLP76 RLK RLK LAT_SLP76->RLK PLCG PLCγ RLK->PLCG IP3 IP3 PLCG->IP3 hydrolyzes PIP2 to DAG DAG PLCG->DAG PIP2 PIP2 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC_ERK PKC / ERK Activation DAG->PKC_ERK Degranulation Degranulation (ADCC) Ca_Flux->Degranulation Cytokine_Release Cytokine Release (e.g., IFN-γ) PKC_ERK->Cytokine_Release This compound This compound This compound->RLK

FcR Signaling in NK Cells and this compound Inhibition.

Experimental Protocols

Detailed proprietary protocols for the BioMap® systems are not publicly available. However, the following are standardized laboratory protocols for co-culture systems that mimic the conditions of the SAg, BT, and TH2 systems, which can be adapted to study the effects of this compound.

Protocol 1: SAg System (Endothelial Cell - PBMC Co-culture)

This system models T-cell activation in the context of vascular endothelium, relevant to Th1-mediated chronic inflammation.

Materials:

  • Primary Human Umbilical Vein Endothelial Cells (HUVECs)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Endothelial Cell Growth Medium

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Staphylococcal Enterotoxin B (SEB) and Toxic Shock Syndrome Toxin-1 (TSST-1) (Superantigens)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

Procedure:

  • HUVEC Seeding: Seed HUVECs in a 96-well plate at a density that allows them to reach confluence within 24-48 hours. Culture in Endothelial Cell Growth Medium.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol. Resuspend in RPMI-1640 complete medium.

  • Co-culture Initiation: Once HUVECs are confluent, replace the medium with fresh RPMI-1640 complete medium. Add PBMCs to the HUVEC monolayer at a ratio of 10:1 (PBMCs:HUVECs).

  • This compound Treatment: Prepare serial dilutions of this compound in RPMI-1640 complete medium. Add the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the co-cultures and incubate for 1 hour at 37°C.

  • Stimulation: Add a cocktail of superantigens (e.g., 0.02 ng/mL SEB and 0.02 ng/mL TSST-1) to the co-cultures to stimulate T-cell activation.[5]

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis:

    • Cytokine Analysis: Collect supernatants and measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead-based assay.

    • T-Cell Proliferation: For proliferation assays, label PBMCs with a proliferation dye (e.g., CFSE) before adding them to the co-culture. After incubation, harvest the non-adherent cells and analyze proliferation by flow cytometry.

SAg_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture and Treatment cluster_analysis Endpoint Analysis HUVEC Seed HUVECs in 96-well plate Add_PBMC Add PBMCs to confluent HUVECs HUVEC->Add_PBMC PBMC Isolate PBMCs from whole blood PBMC->Add_PBMC Add_this compound Add this compound (and vehicle control) Add_PBMC->Add_this compound Stimulate Stimulate with Superantigens Add_this compound->Stimulate Incubate Incubate 24-72 hours Stimulate->Incubate Cytokines Measure Cytokines (ELISA, Multiplex) Incubate->Cytokines Proliferation Assess T-Cell Proliferation (Flow Cytometry) Incubate->Proliferation

SAg System Experimental Workflow.
Protocol 2: BT System (B-Cell - PBMC Co-culture)

This system models T-cell dependent B-cell activation, proliferation, and immunoglobulin production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Purified primary human B-cells (CD19+)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-IgM antibody

  • T-cell receptor (TCR) ligands (e.g., anti-CD3 antibody)

  • This compound (dissolved in DMSO)

  • 96-well round-bottom tissue culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs and purify B-cells from healthy donor blood.

  • Co-culture Setup: Co-culture purified B-cells with PBMCs at a desired ratio (e.g., 1:1) in 96-well round-bottom plates in complete RPMI-1640 medium.[6]

  • This compound Treatment: Add serial dilutions of this compound and a vehicle control to the co-cultures and incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with anti-IgM and a low concentration of a TCR ligand (e.g., anti-CD3) to induce T-cell help for B-cell activation.[2]

  • Incubation: Incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis:

    • B-Cell Proliferation: Measure B-cell proliferation using a proliferation dye or by [3H]-thymidine incorporation.

    • Immunoglobulin Production: Collect supernatants and measure IgG levels by ELISA.

    • Cytokine Analysis: Analyze supernatants for relevant cytokines (e.g., IL-6, IL-10).

BT_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture and Treatment cluster_analysis Endpoint Analysis Isolate_Cells Isolate PBMCs and Purify B-Cells Setup_CoCulture Co-culture B-Cells and PBMCs Isolate_Cells->Setup_CoCulture Add_this compound Add this compound (and vehicle control) Setup_CoCulture->Add_this compound Stimulate Stimulate with anti-IgM and TCR ligand Add_this compound->Stimulate Incubate Incubate 3-7 days Stimulate->Incubate Bcell_Prolif Measure B-Cell Proliferation Incubate->Bcell_Prolif IgG_Production Measure IgG Production Incubate->IgG_Production Cytokine_Analysis Analyze Cytokines Incubate->Cytokine_Analysis

BT System Experimental Workflow.
Protocol 3: TH2 System (Endothelial Cell - Th2 Cell Co-culture)

This system is designed to model the interactions between Th2 cells and endothelial cells, which is relevant for allergic inflammation and asthma.

Materials:

  • Primary Human Umbilical Vein Endothelial Cells (HUVECs)

  • Naive CD4+ T-cells

  • Th2 polarization cytokines (IL-4, IL-2)

  • Endothelial Cell Growth Medium

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Th2 Cell Differentiation: Isolate naive CD4+ T-cells from PBMCs. Culture these cells for 10-14 days with anti-CD3/CD28 stimulation in the presence of IL-4 and IL-2 to induce Th2 polarization.[2]

  • HUVEC Seeding: Seed HUVECs in a 96-well plate to reach confluence.

  • Co-culture Initiation: Add the polarized Th2 cells to the confluent HUVEC monolayer.

  • This compound Treatment: Add desired concentrations of this compound and a vehicle control to the co-cultures and incubate for 1 hour.

  • Re-stimulation: Re-stimulate the Th2 cells with TCR stimulation (e.g., anti-CD3/CD28) and IL-2.[2]

  • Incubation: Incubate the co-culture for 24-48 hours.

  • Endpoint Analysis:

    • Cytokine Profiling: Collect supernatants and measure Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) by ELISA or multiplex assay.

    • Adhesion Molecule Expression: Analyze the expression of adhesion molecules (e.g., VCAM-1) on HUVECs by flow cytometry or cell-based ELISA.

TH2_Workflow cluster_prep Cell Preparation cluster_coculture Co-culture and Treatment cluster_analysis Endpoint Analysis Th2_Diff Differentiate Naive CD4+ T-cells into Th2 Cells Add_Th2 Add polarized Th2 cells to confluent HUVECs Th2_Diff->Add_Th2 HUVEC_Seed Seed HUVECs in 96-well plate HUVEC_Seed->Add_Th2 Add_this compound Add this compound (and vehicle control) Add_Th2->Add_this compound Restimulate Re-stimulate Th2 cells Add_this compound->Restimulate Incubate Incubate 24-48 hours Restimulate->Incubate Cytokine_Profile Profile Th2 Cytokines Incubate->Cytokine_Profile Adhesion_Molecules Analyze Adhesion Molecule Expression Incubate->Adhesion_Molecules

TH2 System Experimental Workflow.

Conclusion

This compound is a potent inhibitor of ITK and RLK, demonstrating significant efficacy in primary human cell co-culture systems that model key aspects of inflammatory and autoimmune diseases. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar kinase inhibitors in physiologically relevant in vitro settings. The ability to quantify the effects of such compounds on cytokine production, cell proliferation, and other key immunological parameters in these complex cellular environments is crucial for advancing drug development in immunology.

References

Troubleshooting & Optimization

PRN694 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PRN694 and related protein solubility challenges. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during their experiments.

Frequently Asked Questions (FAQs)

1. I am having trouble dissolving this compound in my aqueous buffer. What should I do?

It is important to note that this compound is a small molecule inhibitor of the ITK and RLK kinases, not a protein.[1][2][3] Therefore, its solubility characteristics are different from those of recombinant proteins. Standard aqueous buffers are generally not suitable for dissolving this compound.

For consistent and reliable results, it is recommended to first prepare a stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into your experimental buffer.[1] MedchemExpress provides several tested protocols for the solubilization of this compound.[1]

If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1]

2. What are the recommended solvent formulations for this compound?

Here are three validated protocols for preparing this compound solutions with a solubility of at least 2.08 mg/mL (3.83 mM)[1]:

ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Final Concentration
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.08 mg/mL
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.08 mg/mL
310% DMSO90% Corn Oil--≥ 2.08 mg/mL

General Protein Insolubility Troubleshooting

While this compound is a small molecule, insolubility is a common challenge when working with recombinant proteins. The following guide provides a systematic approach to troubleshooting and resolving protein insolubility in aqueous solutions.

3. My recombinant protein is insoluble. What are the common causes?

Insoluble proteins often result from improper folding and aggregation.[4][5] This can be caused by a variety of factors, including:

  • High Expression Rate: Rapid protein synthesis can overwhelm the cellular machinery responsible for proper folding, leading to the formation of insoluble aggregates known as inclusion bodies.[6][7]

  • Lack of Post-Translational Modifications: If the expression host (e.g., E. coli) cannot perform necessary post-translational modifications, the protein may not fold correctly.[6][8]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence or absence of co-factors in the buffer can significantly impact protein solubility.

  • Hydrophobic Interactions: Exposed hydrophobic patches on the protein surface can lead to aggregation.[4]

  • Oxidation of Cysteine Residues: The formation of incorrect disulfide bonds can cause misfolding and aggregation.[9]

4. How can I improve the solubility of my recombinant protein?

A multi-pronged approach is often necessary to improve protein solubility. Consider the following strategies, starting from the expression stage and moving to the final buffer conditions.

Experimental Workflow for Improving Protein Solubility

G cluster_expression Expression Optimization cluster_purification Purification & Buffer Optimization lower_temp Lower Expression Temperature inducer Reduce Inducer Concentration lower_temp->inducer chaperones Co-express Chaperones inducer->chaperones fusion_tags Use Solubility-Enhancing Fusion Tags (e.g., MBP, GST) chaperones->fusion_tags buffer_ph Optimize Buffer pH fusion_tags->buffer_ph ionic_strength Adjust Ionic Strength (e.g., NaCl) buffer_ph->ionic_strength additives Screen Solubility-Enhancing Additives ionic_strength->additives reducing_agents Add Reducing Agents (e.g., DTT, TCEP) additives->reducing_agents end Soluble Protein Achieved reducing_agents->end start Insoluble Protein Detected start->lower_temp

Caption: A stepwise workflow for troubleshooting protein insolubility.

Detailed Methodologies

a. Optimize Expression Conditions

  • Lower Temperature: Reducing the cultivation temperature (e.g., from 37°C to 18-25°C) after induction can slow down the rate of protein expression, allowing more time for proper folding.[5]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can also decrease the expression rate, potentially increasing the yield of soluble protein.[7]

  • Co-express Chaperones: Molecular chaperones can assist in the proper folding of your target protein. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ/GrpE can improve the yield of soluble protein.[7]

  • Use Solubility-Enhancing Fusion Tags: Fusing your protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve its solubility.[5]

b. Modify Buffer Composition

The composition of your lysis and purification buffers is critical for maintaining protein solubility.

  • pH: The pH of the buffer should ideally be at least one unit away from the protein's isoelectric point (pI) to ensure a net charge, which promotes repulsion between protein molecules.[9]

  • Ionic Strength: Increasing the ionic strength of the buffer with salts like NaCl (typically 150-500 mM) can help to prevent aggregation by shielding ionic interactions.[9][10]

  • Reducing Agents: For proteins with cysteine residues, including a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) at 1-5 mM can prevent the formation of incorrect disulfide bonds.[9]

c. Screen Solubility-Enhancing Additives

A variety of additives can be included in the buffer to improve protein solubility. It is often necessary to screen a range of additives to find the most effective one for your specific protein.

Additive TypeExamplesTypical ConcentrationMechanism of Action
Amino AcidsL-Arginine, L-Glutamate50-500 mMSuppress aggregation and increase long-term stability.[10][11][12]
Polyols/SugarsGlycerol, Sucrose, Sorbitol5-20% (v/v) or 0.2-1 MStabilize protein structure by preferential hydration.
DetergentsTriton X-100, Tween-20, CHAPS0.01-1% (v/v)Solubilize hydrophobic regions of proteins.
PolymersPolyethylene Glycol (PEG)1-10% (w/v)Increase viscosity and can help prevent aggregation.[9]
Hypothetical Signaling Pathway Involving a Soluble Kinase

The following diagram illustrates a hypothetical signaling pathway where a soluble kinase, once properly folded and soluble, can participate in downstream signaling events. The insolubility of such a kinase would disrupt these cellular processes.

G receptor Receptor adaptor Adaptor Protein receptor->adaptor Ligand Binding soluble_kinase Soluble Kinase (e.g., ITK/RLK) adaptor->soluble_kinase Activation downstream_effector Downstream Effector soluble_kinase->downstream_effector Phosphorylation transcription_factor Transcription Factor downstream_effector->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation cellular_response Cellular Response nucleus->cellular_response Gene Expression

Caption: A hypothetical kinase signaling cascade.

By systematically addressing these factors, researchers can significantly improve the chances of obtaining soluble and functional proteins for their downstream applications.

References

Technical Support Center: Optimizing PRN694 Concentration for T-Cell Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PRN694, a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), in T-cell inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, covalent inhibitor that selectively targets ITK and RLK, two key kinases in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] It forms an irreversible covalent bond with specific cysteine residues (C442 in ITK and C350 in RLK) within the ATP-binding site of these kinases, effectively blocking their activity.[3][4] This targeted inhibition prevents downstream signaling events, leading to the suppression of T-cell activation, proliferation, and pro-inflammatory cytokine release.[1][2][3][4]

Q2: What are the reported IC50 values for this compound against its primary targets?

In vitro kinase assays have demonstrated the high potency of this compound. The IC50 values are approximately 0.3 nM for ITK and 1.3 - 1.4 nM for RLK .[1][2]

Q3: What is a recommended starting concentration range for this compound in a T-cell inhibition assay?

Based on published data, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. For specific assays, the following concentrations have been shown to be effective:

  • T-cell Proliferation Inhibition: 0.1 µM (100 nM) of this compound has been shown to significantly inhibit anti-CD3/CD28-induced proliferation of both CD4+ and CD8+ T-cells.[1]

  • Cytokine Release Inhibition: Concentrations of 20 nM and 5.0 µM have been used to inhibit TCR-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).[5]

Q4: Does this compound exhibit cytotoxicity at effective concentrations?

This compound has been shown to inhibit T-cell proliferation and function without direct cytotoxicity at concentrations effective for T-cell inhibition.[1][3][6] However, it is always recommended to perform a cytotoxicity assay in parallel with your functional assays to confirm this in your specific cell type and experimental conditions.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
IC50 (ITK) 0.3 nMIn vitro kinase assay[1][2]
IC50 (RLK) 1.3 - 1.4 nMIn vitro kinase assay[1][2]
IC50 (TEC) 3.3 nMIn vitro kinase assay[1]
IC50 (BTK) 17 nM (reversible)In vitro kinase assay[1]
Effective Concentration (T-cell Proliferation) 0.1 µM (100 nM)Primary Human CD3+ T-cells[1]
Effective Concentration (Cytokine Inhibition) 20 nM - 5.0 µMHuman PBMCs[5]
Cytotoxicity (HCT116 colorectal carcinoma) IC50 of 10 µMHCT116 cells[5]

Experimental Protocols

Protocol: T-Cell Proliferation Inhibition Assay using CFSE

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Isolated primary human T-cells or a T-cell line (e.g., Jurkat)

  • This compound (dissolved in DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • CFSE staining solution

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate T-cells from PBMCs or culture your T-cell line. Ensure high viability (>95%).

  • CFSE Staining:

    • Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete medium.

  • Cell Seeding and this compound Treatment:

    • Resuspend CFSE-labeled cells in complete medium.

    • Seed cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

    • Pre-incubate the cells with this compound for 30 minutes at 37°C.[1]

  • T-Cell Stimulation:

    • Add anti-CD3 and anti-CD28 antibodies to the wells at a pre-determined optimal concentration to induce proliferation.

    • Include an unstimulated control (no anti-CD3/CD28).

  • Incubation: Incubate the plate for 4-6 days at 37°C in a humidified CO2 incubator.[1]

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with a viability dye (e.g., 7-AAD or propidium iodide) to exclude dead cells.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

  • Data Analysis: Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition.

Visualizations

T_Cell_Inhibition_Workflow Experimental Workflow for T-Cell Inhibition Assay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_T_Cells Isolate T-Cells CFSE_Stain CFSE Staining Isolate_T_Cells->CFSE_Stain Seed_Cells Seed Cells in Plate Add_this compound Add this compound (or Vehicle) Seed_Cells->Add_this compound Stimulate Stimulate with αCD3/αCD28 Add_this compound->Stimulate Incubate Incubate (4-6 days) Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry Data_Analysis Analyze Proliferation Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing T-cell proliferation inhibition.

TCR_Signaling_Pathway Simplified T-Cell Receptor (TCR) Signaling Pathway TCR TCR Engagement Lck Lck TCR->Lck ITK_RLK ITK / RLK Lck->ITK_RLK PLCg1 PLCγ1 ITK_RLK->PLCg1 Downstream Downstream Signaling (Ca2+ flux, NFAT, etc.) PLCg1->Downstream Activation T-Cell Activation, Proliferation, Cytokine Release Downstream->Activation This compound This compound This compound->ITK_RLK

Caption: this compound inhibits ITK/RLK in the TCR signaling cascade.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, reagent addition, or washing steps.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells.

    • Pipetting: Use calibrated pipettes and ensure consistent technique for adding this compound, stimulation antibodies, and other reagents.

    • Washing: Perform washing steps carefully and consistently to avoid cell loss.

Issue 2: Weak or no T-cell proliferation in the positive control (stimulated, no inhibitor).

  • Possible Cause: Suboptimal stimulation, poor cell health, or incorrect reagent concentrations.

  • Troubleshooting Steps:

    • Stimulation: Titrate the concentration of anti-CD3 and anti-CD28 antibodies to determine the optimal concentration for your specific T-cells.

    • Cell Viability: Check the viability of your T-cells before starting the assay. It should be >95%. Ensure proper handling and storage of cells.

    • Reagent Quality: Verify the activity of your stimulation antibodies and other critical reagents.

Issue 3: High background proliferation in the unstimulated control.

  • Possible Cause: Cell culture contamination or poor quality of serum.

  • Troubleshooting Steps:

    • Contamination: Regularly test your cell cultures for mycoplasma contamination.

    • Serum Quality: Screen different lots of Fetal Bovine Serum (FBS) as some lots can cause non-specific T-cell activation. Consider using serum-free media if the issue persists.

Issue 4: Unexpectedly high or low potency of this compound.

  • Possible Cause: Incorrect inhibitor concentration, degradation of the compound, or issues with the assay readout.

  • Troubleshooting Steps:

    • Inhibitor Concentration: Double-check the calculations for your this compound dilutions. Prepare fresh dilutions for each experiment.

    • Compound Stability: Store the this compound stock solution as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

    • Assay Readout: Ensure your flow cytometer is properly calibrated and that your gating strategy for proliferation analysis is consistent and accurate.

Troubleshooting_Tree Troubleshooting Decision Tree for T-Cell Assays Start Assay Issue Identified High_Variability High Variability? Start->High_Variability Weak_Proliferation Weak Positive Control? Start->Weak_Proliferation High_Background High Unstimulated Proliferation? Start->High_Background Check_Seeding Check Cell Seeding & Pipetting Technique High_Variability->Check_Seeding Yes Check_Stimulation Titrate αCD3/αCD28 & Verify Cell Viability Weak_Proliferation->Check_Stimulation Yes Check_Contamination Test for Mycoplasma & Screen Serum Lots High_Background->Check_Contamination Yes

Caption: Decision tree for common T-cell assay problems.

References

Technical Support Center: Overcoming Off-Target Effects of PRN694 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PRN694, a potent covalent inhibitor of Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK). The resources below are designed to help you anticipate and troubleshoot potential off-target effects in your experiments, ensuring data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound.

Q1: I am observing effects in a cell line that does not express the primary targets of this compound (ITK and RLK). What could be the cause?

A1: This is a classic indication of off-target activity. This compound, while highly selective, can inhibit other kinases, particularly at higher concentrations.

  • Troubleshooting Steps:

    • Confirm Target Expression: First, verify the absence of ITK and RLK expression in your cell line using reliable methods such as Western blot or RT-PCR.

    • Titrate this compound Concentration: Perform a dose-response curve in your cell line to determine the concentration at which the unexpected effect is observed. Compare this with the known IC50 values for on-target and off-target kinases (see Table 1). Effects observed at concentrations significantly higher than the ITK/RLK IC50s are more likely to be off-target.

    • Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of this compound (Table 1). Identify potential off-target kinases that are expressed in your cell line and could be responsible for the observed phenotype.

    • Use a Structurally Unrelated Inhibitor: To confirm that the observed effect is due to inhibition of a specific off-target kinase, use a structurally unrelated inhibitor with known activity against that kinase. If the phenotype is recapitulated, it strengthens the hypothesis of an off-target effect.

    • Employ a Negative Control Compound: If available, use an inactive analog of this compound that cannot form the covalent bond. This can help differentiate between effects caused by covalent inhibition and those arising from the compound's scaffold.

Q2: My results with this compound are inconsistent across experiments. What are the potential sources of variability?

A2: Inconsistency can stem from several factors related to the handling of a covalent inhibitor and the experimental setup.

  • Troubleshooting Steps:

    • Inhibitor Preparation and Storage: this compound is a covalent inhibitor and may be sensitive to storage conditions. Prepare fresh stock solutions in DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Before use, allow the aliquot to thaw completely and vortex gently.

    • Pre-incubation Time: Covalent inhibitors require time to form a stable bond with their target. Ensure a consistent pre-incubation time of this compound with your cells or lysates before initiating the downstream assay. A pre-incubation of 30-60 minutes is often a good starting point.[2]

    • Cellular ATP Concentration: The potency of ATP-competitive kinase inhibitors can be influenced by intracellular ATP levels. Ensure that cell culture conditions are consistent, as factors like cell density and metabolic state can alter ATP concentrations.

    • Assay-Specific Controls: Always include appropriate controls in every experiment:

      • Vehicle Control (DMSO): To account for any effects of the solvent.

      • Positive Control: A known activator of the pathway you are studying to ensure the system is responsive.

      • Negative Control: Untreated or mock-treated cells to establish a baseline.

Q3: How can I be sure that the effects I'm seeing are due to ITK/RLK inhibition and not off-target effects?

A3: Demonstrating on-target activity is crucial for validating your findings.

  • Strategies for On-Target Validation:

    • Use a Rescue Experiment: If possible, transfect your cells with a mutant version of ITK or RLK where the cysteine residue (Cys442 in ITK, Cys350 in RLK) that this compound covalently binds to is mutated (e.g., to an alanine).[2][3][4] If the effect of this compound is diminished in these mutant-expressing cells compared to wild-type, it strongly suggests on-target activity.

    • Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ITK and/or RLK. If the phenotype observed with this compound is mimicked by the genetic knockdown/knockout of its targets, this provides strong evidence for on-target effects.

    • Downstream Signaling Analysis: Analyze the phosphorylation status of known downstream substrates of ITK and RLK, such as PLCγ1, NFAT, and ERK.[1][2] A reduction in the phosphorylation of these substrates upon this compound treatment is a direct indicator of on-target pathway inhibition.

    • Compare with Other ITK/RLK Inhibitors: Use other selective, but structurally different, ITK/RLK inhibitors. If they produce a similar biological effect, it is more likely to be an on-target phenomenon.

Data Presentation: Kinase Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-target kinases. This data is essential for designing experiments with appropriate concentrations and for interpreting potential off-target effects.

KinaseFamilyIC50 (nM)Notes
ITK TEC 0.3 Primary Target
RLK (TXK) TEC 1.4 Primary Target
TECTEC3.3Member of the same kinase family.
BTKTEC17Member of the same kinase family.
BMXTEC17Member of the same kinase family.
BLKSRC125Off-target with significantly lower potency.
JAK3JAK30Off-target with lower potency.

Table 1: In vitro inhibitory potency of this compound against a panel of kinases. Data compiled from multiple sources.[1][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the robust evaluation of this compound's effects.

Protocol 1: Western Blot Analysis of T-Cell Receptor (TCR) Signaling

This protocol is designed to assess the effect of this compound on the phosphorylation of key downstream signaling molecules following TCR activation.

Materials:

  • Primary human T-cells or a T-cell line (e.g., Jurkat)

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibodies: anti-phospho-PLCγ1, anti-phospho-ERK, anti-phospho-NFAT, and corresponding total protein antibodies

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • BSA for blocking

Procedure:

  • Cell Culture and Treatment:

    • Culture T-cells to the desired density.

    • Pre-treat cells with various concentrations of this compound or DMSO for 30-60 minutes at 37°C.

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for the desired time (e.g., 15-30 minutes for proximal signaling events).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing phosphatase and protease inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using a suitable imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies against total proteins to confirm equal loading.

Protocol 2: Flow Cytometry Analysis of T-Cell Activation Markers

This protocol allows for the quantification of T-cell activation by measuring the surface expression of activation markers like CD69 and CD25.[6][7][8]

Materials:

  • Primary human T-cells or a T-cell line

  • This compound

  • DMSO (vehicle control)

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-CD69, anti-CD25

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixable viability dye

Procedure:

  • Cell Culture and Treatment:

    • Culture T-cells and pre-treat with this compound or DMSO as described in Protocol 1.

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 6-24 hours.

  • Staining:

    • Harvest the cells and wash with flow cytometry staining buffer.

    • Stain with a fixable viability dye to exclude dead cells from the analysis.

    • Incubate cells with the fluorochrome-conjugated antibodies against surface markers (CD4, CD8, CD69, CD25) for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with flow cytometry staining buffer.

  • Acquisition:

    • Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • Identify CD4+ and CD8+ T-cell populations.

    • Quantify the percentage and mean fluorescence intensity (MFI) of CD69 and CD25 positive cells within the T-cell subsets.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the use of this compound.

ITK_RLK_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK_RLK ITK / RLK LAT_SLP76->ITK_RLK PLCG1 PLCγ1 ITK_RLK->PLCG1 This compound This compound This compound->ITK_RLK PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC_Activation PKC Activation DAG->PKC_Activation Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT_Activation NFAT Activation Ca_Flux->NFAT_Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression PKC_Activation->Gene_Expression Ras_MAPK->Gene_Expression

Figure 1: Simplified ITK/RLK signaling pathway downstream of the T-cell receptor (TCR).

Experimental_Workflow cluster_OnTarget On-Target Validation cluster_OffTarget Off-Target Investigation Start Hypothesis: Phenotype is due to ITK/RLK inhibition Dose_Response Perform Dose-Response with this compound Start->Dose_Response Rescue_Experiment Rescue with Cys-mutant ITK/RLK Dose_Response->Rescue_Experiment Knockdown Knockdown/Knockout of ITK/RLK Dose_Response->Knockdown Downstream_Analysis Analyze Downstream Signaling (p-PLCγ1) Dose_Response->Downstream_Analysis Conclusion_OnTarget Conclusion: Phenotype is On-Target Rescue_Experiment->Conclusion_OnTarget Knockdown->Conclusion_OnTarget Downstream_Analysis->Conclusion_OnTarget Start_Off Hypothesis: Phenotype is Off-Target Kinase_Panel Consult Kinase Selectivity Panel (Table 1) Start_Off->Kinase_Panel Alternative_Inhibitor Use Structurally Unrelated Inhibitor for Off-Target Kinase_Panel->Alternative_Inhibitor Inactive_Analog Use Inactive Analog of this compound Kinase_Panel->Inactive_Analog Conclusion_OffTarget Conclusion: Phenotype is Off-Target Alternative_Inhibitor->Conclusion_OffTarget Inactive_Analog->Conclusion_OffTarget

Figure 2: Experimental workflow for distinguishing on-target versus off-target effects of this compound.

Troubleshooting_Logic Start Unexpected Experimental Result with this compound Check_Concentration Is the this compound concentration >> IC50 for ITK/RLK? Start->Check_Concentration Check_Target_Expression Does the cell line express ITK/RLK? Check_Concentration->Check_Target_Expression No High_Concentration High Likelihood of Off-Target Effects Check_Concentration->High_Concentration Yes No_Target_Expression Phenotype is likely Off-Target Check_Target_Expression->No_Target_Expression No On_Target_Investigation Proceed with On-Target Validation Workflow (See Figure 2) Check_Target_Expression->On_Target_Investigation Yes Off_Target_Investigation Proceed with Off-Target Investigation Workflow (See Figure 2) High_Concentration->Off_Target_Investigation No_Target_Expression->Off_Target_Investigation

References

Technical Support Center: Confirming PRN694 Covalent Binding In Situ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the in situ covalent binding of PRN694 to its targets, Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK). This compound is a potent and selective covalent inhibitor that forms an irreversible bond with Cysteine 442 of ITK and Cysteine 350 of RLK, blocking their kinase activity.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual inhibitor of ITK and RLK.[1][2] It functions by forming an irreversible covalent bond with specific cysteine residues within the ATP binding sites of these kinases—Cys442 in ITK and Cys350 in RLK.[1][2][4] This covalent modification blocks the kinase activity, thereby inhibiting downstream signaling pathways involved in T-cell and NK cell activation.[1][2][5]

Q2: Why is it crucial to confirm covalent binding in situ?

A2: Confirming covalent binding in situ (within a living cell) is essential to verify that this compound reaches and engages its intended targets in a complex cellular environment. This validation provides evidence of target engagement under more physiologically relevant conditions than biochemical assays and helps to correlate target occupancy with the observed cellular phenotype.

Q3: What are the recommended methods for confirming this compound covalent binding in situ?

A3: The primary recommended methods are:

  • Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement by observing the thermal stabilization of ITK and RLK upon this compound binding.

  • Intact Protein Mass Spectrometry: To directly detect the mass shift in ITK and RLK corresponding to the addition of this compound.

  • Western Blot-Based Probe Competition Assay: To indirectly show that this compound blocks the binding of a cysteine-reactive probe to ITK and RLK.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the engagement of a drug with its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Q4: I am not observing a thermal shift for ITK/RLK after this compound treatment. What could be the issue?

A4: This could be due to several factors. Refer to the troubleshooting table below.

Potential Cause Troubleshooting Step
Insufficient this compound Concentration or Incubation Time Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment.
Suboptimal Heating Conditions The heating temperature might be too high or too low. Perform a temperature gradient to determine the optimal melting temperature of ITK and RLK in your cell line.
Poor Antibody Quality The antibodies used for Western blotting may not be specific or sensitive enough. Validate your antibodies using positive and negative controls.
Low Target Protein Expression The cell line used may have low endogenous expression of ITK or RLK. Consider using a cell line known to express these kinases at higher levels (e.g., Jurkat cells for ITK).
Cell Lysis Issues Incomplete cell lysis can lead to variable results. Ensure your lysis buffer and protocol are optimized for your cell type.

Experimental Protocol: CETSA for this compound

  • Cell Treatment: Treat cultured cells (e.g., Jurkat T-cells) with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Heat the cell suspensions in a PCR plate or similar format across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using specific antibodies against ITK and RLK. A successful experiment will show a higher amount of soluble ITK/RLK at elevated temperatures in the this compound-treated samples compared to the control.

cluster_0 CETSA Workflow A Cell Treatment with this compound B Heat Challenge A->B C Cell Lysis B->C D Separation of Soluble Fraction C->D E Western Blot Analysis D->E

CETSA Experimental Workflow
Intact Protein Mass Spectrometry

This method provides direct evidence of covalent binding by detecting the mass increase of the target protein corresponding to the molecular weight of the inhibitor.

Q5: I am unable to detect the this compound-ITK/RLK adduct by mass spectrometry. What are the common pitfalls?

A5: Detecting the drug-protein adduct can be challenging. Consider the following:

Potential Cause Troubleshooting Step
Low Target Occupancy Increase the concentration of this compound or the incubation time to drive the covalent reaction to completion.
Inefficient Protein Enrichment If target protein levels are low, you may need to enrich for ITK and RLK from the cell lysate using immunoprecipitation prior to MS analysis.
Sample Preparation Issues Ensure that your sample preparation protocol, including cell lysis and protein purification, is optimized to maintain the integrity of the protein-drug adduct.
Mass Spectrometer Settings Optimize the mass spectrometer settings for detecting large proteins. The instrument may need to be calibrated for the appropriate mass range.

Experimental Protocol: Intact Protein MS for this compound

  • Cell Treatment: Treat cells with a high concentration of this compound (e.g., 10-50 µM) for an extended period (e.g., 4-6 hours) to maximize target occupancy. Include a vehicle control.

  • Cell Lysis and Enrichment: Lyse the cells and, if necessary, enrich for ITK and RLK using specific antibodies conjugated to beads.

  • Protein Elution and Desalting: Elute the proteins from the beads and desalt the sample using a suitable method to make it compatible with mass spectrometry.

  • LC-MS Analysis: Analyze the intact proteins by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the mass spectra to determine the mass of the intact proteins. A mass shift corresponding to the molecular weight of this compound in the treated sample confirms covalent binding.

cluster_1 Intact Protein MS Workflow A Cell Treatment with this compound B Cell Lysis & Target Enrichment A->B C Sample Preparation for MS B->C D LC-MS Analysis C->D E Data Deconvolution & Analysis D->E

Intact Protein Mass Spectrometry Workflow
Western Blot-Based Probe Competition Assay

This assay uses a generic cysteine-reactive probe (e.g., one with an alkyne or biotin tag) to label free cysteines in the proteome. If this compound has covalently bound to ITK/RLK, it will block the binding of the probe, leading to a reduced signal for the target protein.

Q6: The signal for my target protein is not decreasing after this compound treatment in the competition assay. Why?

A6: This can happen for a few reasons:

Potential Cause Troubleshooting Step
Ineffective this compound Treatment Ensure that the concentration and incubation time of this compound are sufficient to achieve high target occupancy.
Probe Reactivity Issues The cysteine-reactive probe may not be efficiently labeling ITK or RLK. Test the probe on its own to confirm it can label the target proteins.
Non-specific Binding of Probe The probe may be binding non-specifically to other proteins, leading to a high background signal. Optimize the probe concentration and washing steps.

Experimental Protocol: Probe Competition Assay

  • Cell Treatment: Treat cells with increasing concentrations of this compound for 1-2 hours.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein structure.

  • Probe Labeling: Treat the cell lysates with a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label available cysteine residues.

  • Click Chemistry (if applicable): If an alkyne-tagged probe was used, perform a click chemistry reaction to attach a reporter tag like biotin.

  • Enrichment/Detection: If a biotin tag was used, enrich the labeled proteins using streptavidin beads. Analyze the enriched proteins or the total lysate by Western blot for ITK and RLK. A decrease in the signal for ITK/RLK with increasing concentrations of this compound indicates successful covalent binding.[1]

Signaling Pathway

This compound targets ITK and RLK, which are crucial components of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, these kinases are activated and phosphorylate downstream targets like PLCγ1, leading to the activation of transcription factors such as NFAT and NF-κB.

cluster_2 ITK/RLK Signaling Pathway TCR TCR Engagement ITK_RLK ITK / RLK Activation TCR->ITK_RLK PLCG1 PLCγ1 Phosphorylation ITK_RLK->PLCG1 This compound This compound This compound->ITK_RLK Downstream Downstream Signaling (NFAT, NF-κB, MAPK) PLCG1->Downstream Response T-cell Activation, Proliferation, Cytokine Release Downstream->Response

Simplified ITK/RLK Signaling Pathway and this compound Inhibition

References

Technical Support Center: Improving the Delivery of PRN694 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of PRN694. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK).[1][2] It functions as a covalent inhibitor, forming an irreversible bond with cysteine residues (Cys-442 of ITK and Cys-350 of RLK) within the ATP-binding site of these kinases, thereby blocking their activity.[2] This targeted inhibition of ITK and RLK, which are crucial for T-cell and Natural Killer (NK) cell signaling, makes this compound a promising therapeutic candidate for T-cell and NK cell-mediated diseases, including autoimmune disorders, inflammation, and malignancies.[1][2][3]

Q2: What are the primary challenges in delivering this compound for in vivo studies?

A2: The main challenge with this compound, similar to many small-molecule kinase inhibitors, is its poor aqueous solubility.[4] Kinase inhibitors are often designed to be lipophilic to bind to the hydrophobic ATP-binding pocket of their target kinases.[4] This low solubility can lead to difficulties in preparing stable and homogenous formulations, potentially causing inaccurate dosing, low bioavailability, and experimental variability.

Q3: What are the recommended formulations for in vivo administration of this compound?

A3: Several formulations have been successfully used for in vivo studies with this compound and other poorly soluble compounds. The choice of vehicle will depend on the desired route of administration and experimental model. Below are some recommended starting formulations.

Troubleshooting Guide: Formulation and Administration

Issue 1: this compound precipitates out of solution during formulation preparation.

  • Potential Cause: The solubility of this compound in the chosen vehicle has been exceeded. The compound may be in a crystalline form that is difficult to dissolve.

  • Troubleshooting Steps:

    • Ensure Proper Dissolution Technique:

      • Start by dissolving this compound in a small amount of an appropriate organic solvent like DMSO before adding aqueous components.

      • Gentle heating and sonication can aid in the dissolution process.[1] Be cautious with heat to avoid compound degradation.

    • Optimize Solvent System:

      • If using a co-solvent system, ensure the ratios are precise. Prepare stock solutions of individual components before mixing.

      • For DMSO-based formulations, it is advisable to keep the final DMSO concentration as low as possible to minimize potential toxicity in animals.

    • Consider Alternative Formulations:

      • If precipitation persists, explore other vehicle systems. For instance, lipid-based formulations or those containing solubilizing agents like cyclodextrins (SBE-β-CD) can significantly enhance the solubility of hydrophobic compounds.[1]

    • Visual Inspection:

      • A properly prepared formulation should be a clear, homogenous solution. Any cloudiness, visible particles, or phase separation indicates a problem with solubility or stability.

Issue 2: Inconsistent or no therapeutic effect observed in vivo.

  • Potential Cause: This could be due to poor bioavailability, suboptimal dosing, or issues with the administration technique.

  • Troubleshooting Steps:

    • Verify Formulation Integrity:

      • Always prepare fresh formulations before each use, as the stability of this compound in solution over time may be limited. Store stock solutions at -20°C or -80°C as recommended.[2]

      • Ensure the formulation is well-mixed and homogenous before each administration.

    • Evaluate Administration Route:

      • For poorly soluble compounds, intraperitoneal (IP) injection often provides higher bioavailability compared to oral gavage.[5]

    • Conduct a Pilot Pharmacokinetic (PK) Study:

      • If feasible, a pilot PK study can provide valuable data on drug exposure in your specific animal model and formulation.

    • Dose-Escalation Study:

      • Perform a dose-escalation study to identify the optimal effective dose and the maximum tolerated dose (MTD) in your model.

Issue 3: Adverse effects or toxicity observed in animals.

  • Potential Cause: Toxicity can arise from the vehicle itself or from on-target or off-target effects of this compound at high concentrations.

  • Troubleshooting Steps:

    • Vehicle Toxicity:

      • High concentrations of certain solvents, such as DMSO, can be toxic to animals. If adverse effects are observed in the vehicle control group, consider reducing the concentration of the problematic excipient or exploring alternative, better-tolerated vehicles.

    • Compound-Related Toxicity:

      • If toxicity is observed in the this compound-treated group but not the vehicle control group, it may be due to the compound itself.

      • Reduce the dose and/or the frequency of administration.

      • Closely monitor the animals for signs of distress, including weight loss, lethargy, or changes in behavior.

Data Presentation

Table 1: Recommended In Vivo Formulations for this compound

Formulation ComponentsAchievable ConcentrationRoute of AdministrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.83 mM)Oral Gavage, IP InjectionA common formulation for poorly soluble compounds. Ensure components are added sequentially with thorough mixing.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.83 mM)Oral Gavage, IP InjectionCyclodextrins can improve solubility and stability.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.83 mM)Oral Gavage, IP InjectionA lipid-based formulation that may enhance oral absorption.[1]
5% Ethanol, 95% Captex 355 NP/EFUsed for 20 mg/kg dosingIP InjectionThis vehicle was used in a published mouse study of this compound.[1]

Table 2: Pharmacokinetic and Pharmacodynamic Data for this compound in Mice (Following a single 20 mg/kg intraperitoneal dose)

Time PointPlasma Concentration (µM)ITK Occupancy (%)
1 hour2.898
6 hours0.6695
14 hours0.02754

Data from MedchemExpress, citing preclinical studies.[2]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse and securing the tail.

  • Injection Site:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6]

  • Procedure:

    • Use a 25-27 gauge needle.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.

    • Slowly inject the formulation. The recommended maximum injection volume is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Protocol 2: Oral Gavage in Mice

  • Animal Restraint:

    • Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection:

    • Use a flexible, ball-tipped gavage needle (typically 20-22 gauge for adult mice) to minimize the risk of esophageal or stomach perforation.

  • Procedure:

    • Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without going too far.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, do not force it; withdraw and try again.

    • Once in the stomach, administer the formulation slowly. The maximum recommended volume is 10 mL/kg.[4]

    • Remove the needle in a single, smooth motion.

    • Monitor the animal for any signs of respiratory distress.

Mandatory Visualizations

PRN694_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_TEC TEC Kinases TCR TCR Lck Lck TCR->Lck CD3 CD3 ITK ITK Lck->ITK RLK RLK Lck->RLK PLCg1 PLCγ1 ITK->PLCg1 RLK->PLCg1 This compound This compound This compound->ITK This compound->RLK Downstream Downstream Signaling (Ca2+ flux, NFAT activation) PLCg1->Downstream

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Prepare this compound Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Dose_Calc Calculate Dose Volume (e.g., 20 mg/kg) Formulation->Dose_Calc Animal_Restraint Restrain Animal (Mouse) Dose_Calc->Animal_Restraint Administration Administer via IP Injection or Oral Gavage Animal_Restraint->Administration Monitoring Monitor Animal Health (Weight, Behavior) Administration->Monitoring PK_PD Pharmacokinetic/Pharmacodynamic Analysis (Optional) Monitoring->PK_PD Efficacy Assess Therapeutic Efficacy Monitoring->Efficacy

Caption: Experimental workflow for this compound in vivo delivery.

Troubleshooting_Logic Start Inconsistent In Vivo Results? Check_Formulation Was the formulation clear and homogenous? Start->Check_Formulation Check_Admin Was the administration technique correct? Check_Formulation->Check_Admin Yes Solution_Formulation Troubleshoot Formulation: - Use Sonication/Heat - Adjust Solvents - Try Alternative Vehicle Check_Formulation->Solution_Formulation No Check_Dose Is the dose optimal? Check_Admin->Check_Dose Yes Solution_Admin Review and Refine Administration Protocol Check_Admin->Solution_Admin No Solution_Dose Perform Dose-Response Study Check_Dose->Solution_Dose No Efficacy Evaluate Other Experimental Parameters Check_Dose->Efficacy Yes

Caption: Troubleshooting logic for inconsistent this compound results.

References

troubleshooting unexpected results in PRN694 signaling studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PRN694 Signaling Studies

This guide is intended for researchers, scientists, and drug development professionals working with this compound, a selective Bruton's tyrosine kinase (BTK) inhibitor. It provides troubleshooting advice and detailed protocols to address common unexpected results in signaling studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Western blot results show incomplete inhibition of BTK phosphorylation (p-BTK) even at high concentrations of this compound. What could be the cause?

A1: This is a common issue that can arise from several factors:

  • Experimental Conditions:

    • Insufficient Incubation Time: Ensure that cells are pre-incubated with this compound for a sufficient duration before stimulation to allow for target engagement. A time-course experiment is recommended to optimize this.

    • Reagent Quality: The stimulating agent (e.g., anti-IgM) may be degraded. Use a fresh aliquot or a different lot to confirm its activity.

    • High Cell Density: Very high cell density can lead to incomplete inhibition due to stoichiometric reasons. Ensure you are using the recommended cell density for your assay.

  • Cell Line-Specific Issues:

    • BTK Mutations: The cell line may harbor mutations in the BTK gene, particularly at the C481 residue, which can confer resistance to covalent inhibitors like this compound.[1] Other mutations in the kinase domain can also impact inhibitor binding.[2] Sequence the BTK gene in your cell line to rule this out.

    • Constitutive Activation of Downstream Pathways: The signaling pathway downstream of BTK may be constitutively active due to mutations in other signaling components, such as PLCγ2, rendering the cells less sensitive to BTK inhibition.[3]

  • Assay-Specific Problems:

    • Antibody Specificity: The phospho-BTK antibody may have some cross-reactivity with other phosphorylated proteins. Validate your antibody with appropriate controls, such as using a phosphatase-treated lysate.[4]

    • Buffer Composition: Avoid using phosphate-buffered saline (PBS) for antibody dilutions, as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Tris-buffered saline (TBS) is recommended.[4]

Q2: I am observing significant cell death at concentrations of this compound where I expect to see specific BTK inhibition. How can I determine if this is an off-target effect?

A2: Distinguishing on-target toxicity from off-target effects is crucial.

  • Control Experiments:

    • Use a Structurally Unrelated BTK Inhibitor: Compare the effects of this compound with another BTK inhibitor that has a different chemical scaffold. If both induce cell death at similar concentrations relative to their BTK IC50, the effect is more likely to be on-target.

    • Rescue Experiment: If possible, use a cell line expressing a drug-resistant BTK mutant. If this compound does not cause toxicity in these cells, the effect is likely on-target.

  • Assess Off-Target Kinase Inhibition:

    • Many kinase inhibitors are not perfectly selective and can inhibit other kinases, such as those in the EGFR and Tec families, which can lead to toxicity.[5][6][7] Consider performing a broad kinase panel screen to identify potential off-target activities of this compound.

  • Evaluate Downstream Signaling:

    • Analyze the phosphorylation status of key downstream effectors of BTK, such as PLCγ2, ERK, and AKT.[8][9][10] If this compound inhibits these at concentrations that do not cause significant cell death, it suggests a therapeutic window.

Q3: The potency of this compound in my cell-based assay (e.g., calcium flux) is much lower than in my biochemical kinase assay. Why is there a discrepancy?

A3: A shift in potency between biochemical and cell-based assays is common.[11]

  • Cellular Factors:

    • Cell Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration in the assay medium.

    • Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing its free concentration available to inhibit BTK.

    • Drug Efflux: The cells may actively pump out the compound via efflux transporters like P-glycoprotein.

  • Assay Conditions:

    • High ATP Concentration in Cells: The intracellular concentration of ATP is much higher (millimolar range) than what is typically used in biochemical assays (micromolar range). As an ATP-competitive inhibitor, this compound will appear less potent in the presence of high ATP concentrations.

To investigate this, you can perform cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.

Q4: I see paradoxical activation of a downstream pathway (e.g., increased ERK phosphorylation) at certain concentrations of this compound. Is this possible?

A4: Yes, paradoxical pathway activation by kinase inhibitors has been documented.[12]

  • Feedback Loops: Inhibition of BTK can sometimes disrupt negative feedback loops that normally keep other signaling pathways in check.

  • Scaffolding Function of BTK: Some kinase inhibitors can lock the target kinase in a specific conformation that promotes its interaction with other proteins, leading to the activation of alternative signaling pathways, independent of the kinase's catalytic activity.[1][9]

  • Off-Target Effects: this compound might be inhibiting a phosphatase or activating another kinase at specific concentrations, leading to the observed increase in phosphorylation.

To troubleshoot, perform a dose-response curve for both p-BTK and p-ERK to understand the relationship between target inhibition and paradoxical activation. Also, using a structurally different BTK inhibitor can help determine if this is a compound-specific or a class effect.

Data Summary Tables

Table 1: Comparative Potency of this compound

Assay TypeTarget/EndpointThis compound IC50 (nM)
BiochemicalRecombinant BTK Kinase Activity1.2
Cell-Basedp-BTK (Tyr223) Inhibition (Ramos cells)15.8
Cell-BasedCalcium Flux (Ramos cells)25.4
Cell-BasedCell Viability (Ramos cells, 72h)> 1000

Table 2: Off-Target Kinase Profile of this compound (at 1 µM)

Kinase% InhibitionPotential Effect
BTK99%On-target
EGFR45%Rash, Diarrhea[13][14]
ITK30%T-cell function modulation[6]
TEC35%Platelet aggregation effects[13]
CSK25%Potential for cardiac effects[13]

Experimental Protocols & Methodologies

Protocol 1: Western Blot for Phosphorylated BTK (p-BTK)

This protocol is adapted for detecting the phosphorylation of BTK at Tyr223, a key marker of its activation.[15][16]

  • Cell Culture and Treatment:

    • Culture Ramos B-cells (or other suitable lymphoma cell line) to a density of 1-2 x 10^6 cells/mL.

    • Pre-incubate cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

    • Stimulate cells with an appropriate agonist, such as anti-human IgM antibody (10 µg/mL), for 10 minutes at 37°C.[16]

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.

    • Denature samples by boiling at 95°C for 5 minutes.[17]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on an 8-10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[17] Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background.[18]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BTK (Tyr223) diluted in 5% BSA/TBST.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe for total BTK and a loading control like GAPDH. Densitometry can be used to quantify the ratio of p-BTK to total BTK.[15]

Protocol 2: In Vitro BTK Kinase Assay

This protocol describes a luminescent assay to measure the direct inhibitory effect of this compound on recombinant BTK activity.[19][20]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).[20]

    • Prepare a solution of recombinant active BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare a serial dilution of this compound in DMSO, then dilute further in the kinase reaction buffer.

    • Prepare an ATP solution at a concentration close to the Km for BTK (typically 10-50 µM).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the BTK enzyme, substrate, and this compound (or vehicle).

    • Incubate for 10-20 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for 30-60 minutes at 30°C.

  • ADP Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[20]

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Calcium Flux Assay

This assay measures the inhibition of B-cell receptor (BCR)-induced calcium mobilization, a key downstream event of BTK activation.[21][22]

  • Cell Preparation and Dye Loading:

    • Harvest Ramos B-cells and resuspend them in a suitable buffer (e.g., RPMI with 2% FCS and 25 mM HEPES) at a concentration of 1-4 x 10^6 cells/mL.[22][23]

    • Load the cells with a calcium-sensitive dye (e.g., Indo-1 AM at 1.5 µM or Fluo-4 AM) by incubating for 45-60 minutes at 37°C in the dark.[22][24]

    • Wash the cells twice with fresh buffer to remove excess dye.

  • Inhibitor Treatment:

    • Resuspend the dye-loaded cells and aliquot them into flow cytometry tubes or a 96-well plate.

    • Add serial dilutions of this compound or vehicle control and incubate for 30-60 minutes at 37°C.

  • Measurement by Flow Cytometry:

    • Acquire a baseline fluorescence signal for approximately 30-60 seconds.

    • Add a BCR agonist (e.g., anti-human IgM) to stimulate the cells and continue acquiring data for another 3-5 minutes.

    • The binding of calcium to the dye results in an increase in fluorescence intensity, which is recorded over time.

  • Data Analysis:

    • The calcium flux is measured as the change in fluorescence intensity over time.

    • The peak fluorescence response is determined for each concentration of this compound.

    • Plot the peak response against the log of the inhibitor concentration to calculate the IC50 value.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen PI3K PI3K LYN_SYK->PI3K BTK BTK LYN_SYK->BTK activates (p-Y551) PIP2 PIP2 PIP2->PI3K PIP3 PIP3 PIP3->BTK recruits PI3K->PIP3 converts PLCg2_mem PLCγ2 IP3 IP3 PLCg2_mem->IP3 DAG DAG PLCg2_mem->DAG PLCg2_cyto PLCγ2 BTK->PLCg2_cyto activates (p-Y759) This compound This compound This compound->BTK inhibits PLCg2_cyto->PLCg2_mem Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB

Caption: Simplified BTK signaling pathway upon BCR activation and inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., Incomplete Inhibition) Check_Reagents Verify Reagent Quality (Stimulant, Antibodies) Start->Check_Reagents Check_Protocol Review Protocol Parameters (Incubation Time, Cell Density) Start->Check_Protocol Validate_Assay Perform Assay Controls (e.g., Phosphatase Treatment) Start->Validate_Assay Hypothesis Formulate Hypothesis Check_Reagents->Hypothesis Check_Protocol->Hypothesis Validate_Assay->Hypothesis Cell_Issue Cell Line Issue? (e.g., Mutation) Hypothesis->Cell_Issue Yes Off_Target Off-Target Effect? Hypothesis->Off_Target Yes Test_Cell Sequence BTK/PLCγ2 Cell_Issue->Test_Cell Test_Off_Target Kinase Panel Screen Off_Target->Test_Off_Target Analyze Analyze New Data & Refine Hypothesis Test_Cell->Analyze Test_Off_Target->Analyze

Caption: A logical workflow for troubleshooting unexpected results in signaling studies.

Experimental_Validation Biochem Biochemical Assay (Recombinant BTK) Target_Engage Target Engagement (p-BTK Western Blot) Biochem->Target_Engage Confirms Cellular Activity Downstream Downstream Pathway (Calcium Flux) Target_Engage->Downstream Confirms Functional Effect Phenotype Phenotypic Outcome (Cell Viability) Downstream->Phenotype Links to Biological Response

Caption: A validation cascade from biochemical activity to cellular phenotype.

References

Validation & Comparative

PRN694: A Comparative Analysis of Efficacy Against Other ITK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of PRN694 with other notable Interleukin-2-inducible T-cell kinase (ITK) inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Data Presentation: A Head-to-Head Look at ITK Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected ITK inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.

InhibitorTarget Kinase(s)IC50 (nM) vs. ITKOther Notable Kinase Targets (IC50, nM)Binding Type
This compound ITK, RLK 0.3 [1][2]RLK (1.4), TEC (3.3), BTK (17), BMX (17), JAK3 (30), BLK (125)[1]Covalent, Irreversible[1][2]
IbrutinibBTK, ITK2.2 - 4.9[2][3]BTK (0.5)[4]Covalent, Irreversible[4]
AcalabrutinibBTK>1000[5]BTK (3)[5]Covalent, Irreversible[5]
ZanubrutinibBTK~20-fold less potent than ibrutinibBTK (0.3)Covalent, Irreversible

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz, adhering to the specified formatting guidelines.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT_activation NFAT Activation IP3->NFAT_activation NFkB_activation NF-κB Activation DAG->NFkB_activation MAPK_activation MAPK Activation DAG->MAPK_activation This compound This compound This compound->ITK Inhibition

ITK Signaling Pathway Inhibition by this compound

T_Cell_Proliferation_Assay cluster_workflow Experimental Workflow isolate_tcells Isolate Primary T-Cells label_cfse Label T-Cells with CFSE Dye isolate_tcells->label_cfse pretreat Pre-treat with ITK Inhibitor (e.g., this compound) or Vehicle label_cfse->pretreat stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) pretreat->stimulate culture Culture for 3-5 Days stimulate->culture acquire_data Acquire Data via Flow Cytometry culture->acquire_data analyze Analyze CFSE Dilution to Quantify Proliferation acquire_data->analyze

T-Cell Proliferation Assay Workflow

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of ITK inhibitors.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Protocol:

    • Recombinant ITK enzyme is incubated with the test inhibitor (e.g., this compound) at various concentrations in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).[1]

    • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a fluorescently labeled peptide).

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

T-Cell Proliferation Assay (CFSE-Based)
  • Objective: To assess the effect of an ITK inhibitor on T-cell proliferation.

  • Protocol:

    • Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

    • The isolated T-cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.

    • Labeled cells are pre-treated with various concentrations of the ITK inhibitor or a vehicle control for a specified duration (e.g., 30 minutes).[1]

    • T-cell proliferation is stimulated using agents such as anti-CD3 and anti-CD28 antibodies.[1]

    • The cells are cultured for 3-5 days, during which proliferating cells will dilute the CFSE dye with each cell division.

    • The fluorescence intensity of the cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • The extent of proliferation is quantified by analyzing the percentage of cells that have undergone division and the number of divisions.

NFAT Activation Assay
  • Objective: To measure the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor downstream of TCR signaling.

  • Protocol:

    • A reporter cell line, such as Jurkat T-cells, is engineered to express a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.

    • The cells are pre-treated with the ITK inhibitor or vehicle control.

    • T-cell activation is induced by stimulating the T-cell receptor (TCR) pathway (e.g., with anti-CD3/CD28 antibodies or phorbol 12-myristate 13-acetate (PMA) and ionomycin).

    • After a defined incubation period (e.g., 6 hours), the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence).

    • A decrease in reporter gene expression in the presence of the inhibitor indicates suppression of NFAT activation.

Western Blot for PLCγ1 Phosphorylation
  • Objective: To determine the effect of an ITK inhibitor on the phosphorylation of Phospholipase C gamma 1 (PLCγ1), a direct substrate of ITK.

  • Protocol:

    • T-cells (e.g., Jurkat cells or primary T-cells) are pre-treated with the ITK inhibitor or vehicle control.

    • The cells are stimulated to activate the TCR signaling pathway.

    • Cell lysates are prepared, and proteins are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of PLCγ1 (p-PLCγ1).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody.

    • The signal is visualized using a chemiluminescent substrate, and the intensity of the p-PLCγ1 band is quantified to determine the level of inhibition. Total PLCγ1 levels are also measured as a loading control.

References

PRN694: A Comparative Analysis of Kinase Selectivity for ITK/RLK over BTK

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – New analyses of experimental data for PRN694, a novel covalent inhibitor, demonstrate its high selectivity for Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK) over Bruton's tyrosine kinase (BTK). This selectivity profile suggests its potential as a targeted therapeutic for T-cell mediated inflammatory and autoimmune diseases with a reduced risk of off-target effects associated with BTK inhibition.

This compound is a dual inhibitor that covalently binds to specific cysteine residues within the ATP binding sites of ITK (Cys-442) and RLK (Cys-350), leading to irreversible inhibition of their kinase activity.[1][2] This targeted mechanism of action has been shown to effectively block downstream signaling pathways in T-cells and Natural Killer (NK) cells, which are crucial drivers of various immune responses.[1][2][3]

Quantitative Comparison of Kinase Inhibition

The selectivity of this compound for ITK and RLK over other Tec family kinases, including BTK, is a key differentiating feature. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these kinases from in vitro biochemical assays.

KinaseThis compound IC50 (nM)
ITK0.3
RLK1.3
BTK>1000
TEC4.5
BMX>1000

Data compiled from in vitro kinase assays.[4][5]

As the data indicates, this compound is significantly more potent against ITK and RLK than BTK, with IC50 values in the sub-nanomolar to low nanomolar range for its primary targets, compared to the micromolar range for BTK. This demonstrates a high degree of selectivity.

Experimental Protocols

The validation of this compound's selectivity was conducted through a series of robust biochemical and cellular assays.

Biochemical Kinase Assays
  • Objective: To determine the direct inhibitory activity of this compound against a panel of purified kinases.

  • Methodology: Recombinant human kinases (ITK, RLK, BTK, etc.) were incubated with a specific substrate and ATP. The ability of the kinase to phosphorylate the substrate was measured in the presence of varying concentrations of this compound. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, was then calculated. Methodologies for such assays can include radiometric assays (e.g., Flashplate™) or non-radiometric mobility shift assays.[6] Competitive binding assays, which measure the dissociation constant (Kd) of the inhibitor-kinase complex, are also employed to assess selectivity.[7]

Cellular Assays
  • Objective: To confirm the inhibitory activity and selectivity of this compound in a cellular context.

  • Methodology:

    • T-cell Receptor (TCR) and Fc Receptor (FcR) Signaling Inhibition: Primary human T-cells or NK cells were stimulated via their respective receptors in the presence or absence of this compound. Downstream signaling events, such as the phosphorylation of PLCγ1 and activation of NFAT1, were measured by immunoblotting or flow cytometry to assess the inhibitory effect of this compound.[1][3]

    • Cell Proliferation Assays: The impact of this compound on T-cell proliferation following TCR stimulation was evaluated. This is often done by measuring the dilution of a fluorescent dye like CFSE over several cell divisions.[1]

    • Cytokine Release Assays: The production of pro-inflammatory cytokines (e.g., IFN-γ, IL-2, IL-17A) by activated T-cells was quantified in the presence of this compound using methods like ELISA or multiplex bead arrays.[1][3][4][8]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of ITK/RLK and BTK, highlighting the points of intervention for this compound and the distinct roles of these kinases in different immune cell lineages.

ITK_RLK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK_RLK ITK / RLK LAT_SLP76->ITK_RLK PLCG1 PLCγ1 ITK_RLK->PLCG1 This compound This compound This compound->ITK_RLK IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC_RAS PKC / RasGRP DAG->PKC_RAS NFAT NFAT Activation Ca_Flux->NFAT AP1 AP-1 Activation PKC_RAS->AP1 NFkB NF-κB Activation PKC_RAS->NFkB Cytokines Cytokine Production (IL-2, IFN-γ, etc.) NFAT->Cytokines Proliferation T-Cell Proliferation & Differentiation NFAT->Proliferation AP1->Cytokines AP1->Proliferation NFkB->Cytokines NFkB->Proliferation

Caption: ITK/RLK signaling pathway in T-cells.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BLNK BLNK/SLP-65 Lyn_Syk->BLNK BTK BTK BLNK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC_RAS PKC / Ras DAG->PKC_RAS NFAT NFAT Activation Ca_Flux->NFAT AP1 AP-1 Activation PKC_RAS->AP1 NFkB NF-κB Activation PKC_RAS->NFkB Survival B-Cell Survival & Proliferation NFAT->Survival Differentiation Differentiation & Antibody Production NFAT->Differentiation AP1->Survival AP1->Differentiation NFkB->Survival NFkB->Differentiation

Caption: BTK signaling pathway in B-cells.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Purified Kinases (ITK, RLK, BTK) Activity_Assay Kinase Activity Assay Kinase_Panel->Activity_Assay PRN694_Biochem This compound Titration PRN694_Biochem->Activity_Assay IC50 IC50 Determination Activity_Assay->IC50 Immune_Cells Primary T-Cells / NK Cells PRN694_Cell This compound Treatment Immune_Cells->PRN694_Cell Stimulation TCR / FcR Stimulation PRN694_Cell->Stimulation Analysis Analysis: - Signaling (pPLCγ1) - Proliferation (CFSE) - Cytokine Release (ELISA) Stimulation->Analysis Results Inhibition of Cellular Functions Analysis->Results

Caption: Experimental workflow for this compound selectivity validation.

References

Comparative Analysis of PRN694 in Preclinical Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the efficacy and mechanism of action of the dual ITK/RLK inhibitor, PRN694, in established mouse models of psoriasis, colitis, and delayed-type hypersensitivity, with a comparative look at alternative inhibitors.

Introduction

This compound is a potent and irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), two key enzymes in the T-cell receptor (TCR) signaling pathway.[1][2] By covalently binding to specific cysteine residues on these kinases, this compound effectively blocks downstream signaling cascades, leading to the inhibition of T-cell activation, proliferation, and pro-inflammatory cytokine production.[1][2] This unique mechanism of action positions this compound as a promising therapeutic candidate for a range of T-cell-mediated autoimmune and inflammatory diseases. This guide provides a comparative analysis of this compound's performance in various preclinical autoimmune disease models, supported by experimental data and detailed methodologies.

Mechanism of Action: ITK/RLK Inhibition

Upon T-cell receptor (TCR) activation, ITK and RLK are crucial for the propagation of downstream signals that lead to T-cell-mediated immune responses. This compound's targeted inhibition of these kinases disrupts this cascade, preventing the activation of key transcription factors and the subsequent production of inflammatory cytokines.

PRN694_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation ITK ITK Lck->ITK Phosphorylation RLK RLK Lck->RLK Phosphorylation PLCg1 PLCγ1 ITK->PLCg1 RLK->PLCg1 NFAT NFAT (inactive) PLCg1->NFAT NFkB NF-κB (inactive) PLCg1->NFkB NFAT_active NFAT (active) NFAT->NFAT_active Activation NFkB_active NF-κB (active) NFkB->NFkB_active Activation This compound This compound This compound->ITK Inhibition This compound->RLK Inhibition Cytokines Pro-inflammatory Cytokines (IL-2, IFN-γ, IL-17) NFAT_active->Cytokines Gene Transcription NFkB_active->Cytokines Gene Transcription

Figure 1: this compound inhibits T-cell signaling.

Performance in Psoriasis Models

This compound has demonstrated significant efficacy in two distinct mouse models of psoriasis: the imiquimod (IMQ)-induced model and the Rac1V12 keratinocyte-specific inducible model. Both models recapitulate key features of human psoriasis, including epidermal thickening (acanthosis), and immune cell infiltration.[3][4]

Imiquimod (IMQ)-Induced Psoriasis Model

Topical application of imiquimod cream induces a psoriasis-like skin inflammation mediated by the IL-23/IL-17 axis.[5]

Experimental Workflow:

IMQ_Psoriasis_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Analysis start C57BL/6 Mice imiquimod Daily topical application of 5% imiquimod cream (62.5 mg) for 6 days start->imiquimod treatment Daily intraperitoneal injection of This compound (20 mg/kg) or vehicle imiquimod->treatment analysis Measurement of epidermal thickness Immunohistochemistry for immune cell infiltration (CD3+, γδ T-cells) treatment->analysis

Figure 2: Imiquimod-induced psoriasis model workflow.
Rac1V12-Induced Psoriasis Model

This model utilizes a genetic approach where the expression of a constitutively active form of Rac1 (Rac1V12) in keratinocytes leads to a psoriatic phenotype.[6]

ParameterVehicle ControlThis compound (20 mg/kg)% Reduction
Epidermal Thickness (µm) ~170~35~80%
CD3+ T-cell Infiltration HighSignificantly Reduced-
γδ T-cell Infiltration HighSignificantly Reduced-

Table 1: Efficacy of this compound in the Imiquimod-Induced Psoriasis Model. [4][7]

Performance in a Colitis Model

This compound was evaluated in a T-cell adoptive transfer model of colitis, a well-established model that mimics key aspects of human inflammatory bowel disease (IBD).[8][9]

Experimental Workflow:

Colitis_Model_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Analysis (at 7 weeks post-transfer) start Isolation of naive CD4+ CD45RBhigh T-cells from splenocytes of donor mice transfer Intraperitoneal injection of CD4+CD45RBhigh T-cells into RAG2-/- recipient mice start->transfer treatment Intraperitoneal injection of This compound (20 mg/kg) or vehicle (starting at week 3 post-transfer) transfer->treatment analysis Monitoring of body weight Measurement of colon length and weight Histological analysis of inflammation Flow cytometry of immune cells in spleen, mesenteric lymph nodes, and colon treatment->analysis

Figure 3: Adoptive transfer colitis model workflow.
ParameterVehicle ControlThis compound (20 mg/kg)
Body Weight Change Progressive weight lossWeight loss significantly attenuated
Colon Length Significantly shortenedLength closer to normal
Colon Weight/Length Ratio Significantly increasedRatio significantly reduced
T-cell Infiltration in Colon HighMarkedly reduced
IFN-γ Production by Colonic CD4+ T-cells HighSignificantly reduced

Table 2: Efficacy of this compound in the Adoptive Transfer Colitis Model. [8][9][10][11]

Performance in a Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a classic in vivo assay to evaluate T-cell-mediated immune responses. This compound was tested in an oxazolone-induced DTH model in mice.[1][12]

Experimental Workflow:

DTH_Model_Workflow cluster_sensitization Sensitization (Day 0) cluster_challenge Challenge (Day 7) cluster_treatment Treatment cluster_analysis Analysis (24 hours post-challenge) sensitization Topical application of 5% oxazolone to the shaved abdomen of mice challenge Topical application of 3% oxazolone to the right ear sensitization->challenge treatment Intraperitoneal injection of this compound (20 mg/kg), dexamethasone (0.5 mg/kg), or vehicle 1 hour prior to challenge challenge->treatment analysis Measurement of ear swelling (change in ear thickness) treatment->analysis

Figure 4: Oxazolone-induced DTH model workflow.
TreatmentChange in Ear Swelling (mm)% Inhibition
Vehicle~0.12-
This compound (20 mg/kg) ~0.04 ~67%
Dexamethasone (0.5 mg/kg)~0.02~83%

Table 3: Efficacy of this compound in the Oxazolone-Induced DTH Model. [1][13]

Comparative Analysis with Alternative Inhibitors

While direct head-to-head studies in these specific autoimmune models are limited, in vitro and in some in vivo contexts, this compound has been compared to other kinase inhibitors, notably the BTK/ITK inhibitor ibrutinib and the earlier ITK-selective inhibitor BMS-509744.

InhibitorTarget(s)Potency (IC50)Key Comparative Findings
This compound ITK, RLK ITK: 0.3 nM, RLK: 1.4 nM More potent and selective for ITK/RLK compared to ibrutinib. In Jurkat T-cells, this compound was more effective at blocking TCR signaling than BMS-509744.[1]
IbrutinibBTK, ITK, other Tec kinasesITK: 1-10 nMLess selective than this compound, with significant activity against BTK. While effective in some T-cell-mediated responses, its broader kinase profile may lead to different off-target effects.
BMS-509744ITK~19 nMLess potent than this compound and showed weaker activity against TCR-stimulated signals in Jurkat T-cells compared to this compound.[1]

Table 4: Comparison of this compound with Alternative Kinase Inhibitors.

Conclusion

The preclinical data presented in this guide strongly support the therapeutic potential of this compound in T-cell-driven autoimmune diseases. Its potent and selective dual inhibition of ITK and RLK translates to significant efficacy in mouse models of psoriasis, colitis, and delayed-type hypersensitivity. The comparative data, although limited, suggest a favorable profile for this compound over less selective or less potent inhibitors. These findings underscore the promise of this compound as a targeted therapy for patients with autoimmune disorders and provide a solid foundation for its continued clinical development.

Experimental Protocols

Imiquimod-Induced Psoriasis Model: Six to eight-week-old C57BL/6 mice receive a daily topical application of 62.5 mg of 5% imiquimod cream on the shaved back for 6 consecutive days.[11] this compound (20 mg/kg) or vehicle is administered daily via intraperitoneal injection. Disease severity is assessed by measuring epidermal thickness from histological sections and by immunohistochemical analysis of T-cell infiltration in skin biopsies.[4]

Adoptive Transfer Colitis Model: Naive CD4+CD45RBhigh T-cells are isolated from the spleens of donor mice. 4 x 10^5 of these cells are injected intraperitoneally into RAG2-/- recipient mice.[8] Mice are monitored for weight loss and clinical signs of colitis. Treatment with this compound (20 mg/kg, i.p.) or vehicle is initiated 3 weeks after T-cell transfer. At 7 weeks post-transfer, mice are euthanized, and colons are collected for measurement of length and weight, and for histological and flow cytometric analysis of immune cell infiltration and cytokine production.[8][10][14]

Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) Model: On day 0, mice are sensitized by applying 150 µL of 5% oxazolone solution to the shaved abdomen. On day 7, the right ear is challenged with a topical application of 10 µL of 3% oxazolone, while the left ear receives the vehicle. One hour prior to the challenge, mice are treated with this compound (20 mg/kg, i.p.), dexamethasone (0.5 mg/kg, i.p.), or vehicle. Ear swelling is measured 24 hours after the challenge using a micrometer.[1][13]

References

Dual Inhibition of ITK and RLK by PRN694 in Primary T-Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PRN694 with other relevant kinase inhibitors, confirming its dual inhibitory action on Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) in primary T-cells. The information presented is supported by experimental data and detailed methodologies to facilitate informed decisions in research and drug development.

Executive Summary

This compound is a potent, covalent inhibitor that demonstrates high selectivity for the Tec family kinases ITK and RLK.[1] These kinases are critical mediators of intracellular signaling downstream of the T-cell receptor (TCR), playing a pivotal role in T-cell activation, proliferation, and differentiation.[2][3] By dually targeting both ITK and RLK, this compound effectively blocks T-cell activation and downstream effector functions, offering a promising therapeutic strategy for T-cell mediated inflammatory and autoimmune diseases.[1][4] Experimental evidence confirms that this compound inhibits TCR-induced proliferation of both CD4+ and CD8+ primary T-cells and blocks the production of pro-inflammatory cytokines.[1]

Comparative Inhibitor Potency

The following table summarizes the in vitro kinase inhibitory potency (IC50) of this compound against ITK and RLK, alongside other well-characterized Tec family kinase inhibitors.

InhibitorTarget KinaseIC50 (nM)Notes
This compound ITK 0.3 [1][5]Covalent, dual inhibitor.
RLK 1.4 [1]
TEC3.3[1]
BTK17[1]Reversible binding.
IbrutinibITK2.2[6]Covalent, also inhibits BTK.
BTK0.5[7]
BMS-509744ITK19[8]Reversible, selective ITK inhibitor.

Signaling Pathway Inhibition

This compound exerts its effects by covalently binding to specific cysteine residues within the ATP-binding sites of ITK (Cys-442) and RLK (Cys-350), leading to irreversible inhibition of their kinase activity.[1] This dual inhibition effectively abrogates downstream signaling cascades initiated by TCR engagement.

PRN694_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TCR TCR Lck Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK RLK RLK LAT_SLP76->RLK PLCg1 PLCγ1 ITK->PLCg1 RLK->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_inactive NFAT (inactive) Ca_PKC->NFAT_inactive NFAT_active NFAT (active) NFAT_inactive->NFAT_active Dephosphorylation Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT_active->Gene_Expression This compound This compound This compound->ITK This compound->RLK

Figure 1: this compound dual inhibition of ITK and RLK in the TCR signaling pathway.

Experimental Workflow for Confirmation in Primary T-Cells

The following diagram outlines the typical experimental workflow to confirm the dual inhibitory action of this compound on primary T-cells.

Experimental_Workflow cluster_assays Functional Assays Isolation Isolate Primary T-Cells from PBMC Pretreatment Pre-treat with this compound or Control Inhibitors Isolation->Pretreatment Stimulation Stimulate with anti-CD3/CD28 Pretreatment->Stimulation Proliferation Proliferation Assay (CFSE) Stimulation->Proliferation Cytokine Cytokine Secretion (ELISA / Flow Cytometry) Stimulation->Cytokine Signaling Signaling Pathway Analysis (Western Blot) Stimulation->Signaling Analysis Data Analysis and Comparison Proliferation->Analysis Cytokine->Analysis Signaling->Analysis

Figure 2: Experimental workflow for assessing this compound activity in primary T-cells.

Detailed Experimental Protocols

Primary T-Cell Proliferation Assay (CFSE-based)

This protocol is adapted from established methods for tracking T-cell proliferation.[9][10][11]

a. Cell Preparation and Staining:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C in the dark.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.

  • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

b. Cell Culture and Stimulation:

  • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

  • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-treat the cells with various concentrations of this compound, a control inhibitor (e.g., BMS-509744), or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Stimulate the T-cells by adding soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubate the plate for 4-6 days at 37°C in a 5% CO2 incubator.

c. Flow Cytometry Analysis:

  • Harvest the cells and wash them with PBS containing 2% FBS.

  • Acquire the samples on a flow cytometer equipped with a 488 nm laser.

  • Analyze the CFSE fluorescence in the FL1 channel. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cell generations.

Intracellular Cytokine Staining

This protocol outlines the detection of intracellular cytokine production following T-cell stimulation.[12][13][14]

a. Cell Stimulation:

  • Isolate and prepare primary T-cells as described above.

  • Stimulate the cells with anti-CD3/CD28 antibodies in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Include this compound or control inhibitors during the stimulation period.

b. Surface and Intracellular Staining:

  • Wash the cells and stain for surface markers (e.g., CD4, CD8) with fluorescently conjugated antibodies for 20-30 minutes at 4°C.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-2) with fluorescently conjugated antibodies for 30 minutes at room temperature in the dark.

  • Wash the cells with permeabilization buffer.

c. Flow Cytometry Analysis:

  • Resuspend the cells in staining buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the percentage of cytokine-producing cells within the CD4+ and CD8+ T-cell populations.

Western Blot Analysis of T-Cell Signaling

This protocol is used to assess the phosphorylation status of key signaling molecules downstream of ITK and RLK.[15][16][17]

a. Cell Lysis:

  • Isolate primary T-cells and pre-treat with this compound or control inhibitors.

  • Stimulate the cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 2, 5, 15 minutes).

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

b. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of PLCγ1 and NFAT1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

References

PRN694 in Delayed-Type Hypersensitivity: A Comparative Analysis of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of T-cell mediated inflammatory disease research, the development of potent and selective kinase inhibitors is paramount. This guide provides a comparative analysis of PRN694, a dual inhibitor of Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK), in a preclinical Delayed-Type Hypersensitivity (DTH) model. The DTH reaction serves as a robust in vivo model for cell-mediated immunity, making it a valuable tool for assessing the efficacy of novel immunomodulatory compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound with other relevant kinase inhibitors, comprehensive experimental protocols, and visualizations of the underlying biological pathways and experimental procedures.

Comparative Efficacy in a DTH Model

The in vivo efficacy of this compound and alternative kinase inhibitors in a murine oxazolone-induced DTH model is summarized below. It is important to note that while preclinical studies confirm the efficacy of these compounds in attenuating the DTH response, directly comparable quantitative data on the percentage of ear swelling inhibition at specific doses is not uniformly available in the public domain. The following table presents the available data and qualitative descriptions of efficacy.

CompoundTarget(s)Dosing (in DTH model)Efficacy in DTH ModelAdditional Efficacy Data in Other Inflammatory Models
This compound ITK, RLKIntraperitoneal injectionReduces oxazolone-induced DTH reaction.[1]Effectively reduced the severity of psoriasis-like phenotypes and decreased epidermal proliferation and thickness in both Rac1V12 and imiquimod mouse models of psoriasis.[2] Markedly reduces disease progression, T-cell infiltration, and IFN-γ production in a T-cell adoptive transfer model of colitis.[3]
Ibrutinib BTK, ITKOral administrationSuppressed both Th2/Th17 immune response and eosinophilic/neutrophilic airway inflammation in a mouse model of mixed granulocyte asthma.[4]In a mouse model of Graves' orbitopathy, ibrutinib attenuated orbital inflammation.
BMS-509744 ITKSubcutaneous injectionSignificantly diminishes lung inflammation in a mouse model of ovalbumin-induced allergy/asthma.[5][6]Topically administered BMS-509744 ameliorated imiquimod-induced psoriasis-like skin inflammation by decreasing skin lesions, epidermal thickening, and cell infiltration.[7]
CPI-818 (Soquelitinib) ITKOral administrationIn an OVA transgenic adoptive transfer model, an increase in the IFNγ/IL-4 ratio was observed, consistent with Th1-skewing.[8]Active in several murine models of T-cell-mediated inflammatory diseases, including asthma, pulmonary fibrosis, and systemic sclerosis.

Experimental Protocols

A detailed methodology for a standard oxazolone-induced DTH model in mice is provided below. This protocol is a synthesis of established procedures in the field.[9][10][11]

Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) Model in Mice

1. Sensitization Phase (Day 0):

  • Animals: Male BALB/c mice, typically weighing 20-25g.

  • Sensitizing Agent: A solution of 1.5% to 5% oxazolone in a vehicle of acetone or an ethanol/acetone mixture.[9][11]

  • Procedure: Shave the abdominal surface of the mice. Apply a single dose of the oxazolone solution (typically 100-150 µL) to the shaved abdomen.[9][11]

2. Challenge Phase (Day 5-7):

  • Challenge Agent: A solution of 1% to 3% oxazolone in the same vehicle as the sensitization phase.[9][11]

  • Procedure: Measure the baseline thickness of both ears of each mouse using a digital micrometer.[10] Apply a small volume (e.g., 10-20 µL) of the oxazolone solution to both the anterior and posterior surfaces of the right ear.[9][11] The left ear can be treated with the vehicle alone to serve as a control.

3. Treatment Administration:

  • Test compounds (e.g., this compound) and vehicle controls are typically administered systemically (e.g., intraperitoneal, oral) or topically to the ear.

  • Administration can occur at various time points relative to the challenge, such as 1 hour prior to and/or shortly after the oxazolone challenge.[1]

4. Efficacy Assessment (24-48 hours post-challenge):

  • Primary Endpoint: Ear swelling is the primary measure of the DTH reaction. Measure the thickness of both ears at 24 and 48 hours after the challenge.

  • Calculation of Ear Swelling: The increase in ear thickness is calculated by subtracting the baseline measurement from the post-challenge measurement.

  • Percentage Inhibition: The efficacy of a test compound is often expressed as the percentage inhibition of ear swelling compared to the vehicle-treated group, calculated using the formula: ((Ic - It) / Ic) * 100, where Ic is the increase in ear thickness in the control group and It is the increase in ear thickness in the treated group.[9]

  • Secondary Endpoints (Optional):

    • Histopathology: Ear tissue can be collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cellular infiltration and inflammation.[12]

    • Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., IFN-γ, TNF-α) in ear tissue homogenates or draining lymph nodes.

    • Flow Cytometry: Analysis of immune cell populations (e.g., CD4+ and CD8+ T-cells) in the draining lymph nodes or spleen.

Visualizing the Mechanisms

To facilitate a deeper understanding of the biological processes and experimental design, the following diagrams are provided.

DTH_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell cluster_Inhibitor Inhibition APC APC MHC_II MHC Class II APC->MHC_II Presents Antigen TCR T-Cell Receptor (TCR) MHC_II->TCR Antigen Recognition ITK_RLK ITK / RLK TCR->ITK_RLK CD4 CD4 CD4->ITK_RLK PLCg1 PLCγ1 ITK_RLK->PLCg1 Phosphorylates NFAT NFAT Activation PLCg1->NFAT Cytokines Cytokine Release (IFN-γ, TNF-α) NFAT->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->ITK_RLK

DTH Signaling Pathway and this compound Inhibition.

DTH_Experimental_Workflow cluster_Day0 Day 0: Sensitization cluster_Day7 Day 7: Challenge cluster_Day8_9 Days 8-9: Assessment Sensitization Topical application of Oxazolone on shaved abdomen Baseline Measure baseline ear thickness Sensitization->Baseline 7 days Challenge Topical application of Oxazolone to the right ear Baseline->Challenge Measurement Measure ear thickness at 24h and 48h Challenge->Measurement 24-48 hours Treatment Administer this compound or Vehicle Analysis Calculate % inhibition of ear swelling Measurement->Analysis Histology Optional: Histopathology, Cytokine Analysis, Flow Cytometry Analysis->Histology

Oxazolone-Induced DTH Experimental Workflow.

References

PRN694: A Comparative Analysis of Cross-Reactivity with Tec Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of PRN694 against members of the Tec family of non-receptor tyrosine kinases. The data presented herein is intended to offer an objective overview of this compound's selectivity profile, supported by experimental evidence, to aid in research and development decisions.

Introduction to this compound and the Tec Kinase Family

This compound is a novel, potent, and covalent inhibitor targeting specific members of the Tec kinase family.[1][2] This family of kinases, which includes ITK (Interleukin-2-inducible T-cell kinase), RLK (Resting lymphocyte kinase, also known as TXK), TEC (Tyrosine-protein kinase Tec), BTK (Bruton's tyrosine kinase), and BMX (Bone marrow X kinase), plays a critical role in the signaling pathways of various hematopoietic cells.[3][4][5] Tec family kinases are essential mediators of intracellular signaling downstream of antigen receptors (such as the T-cell receptor and B-cell receptor), cytokine receptors, and integrins.[3][4][6] Their activation influences a multitude of cellular processes, including calcium mobilization, actin reorganization, transcriptional regulation, and cell proliferation.[4][6] Consequently, inhibitors of Tec family kinases hold therapeutic potential for a range of autoimmune diseases, inflammatory conditions, and malignancies.[2][7][8]

This compound has been specifically designed as a dual inhibitor of ITK and RLK, which are crucial for T-cell and natural killer (NK) cell activation.[1][2][7] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue near the ATP-binding site of these kinases, leading to irreversible inhibition.[1][2] This guide focuses on the cross-reactivity of this compound with other members of the Tec family to provide a comprehensive understanding of its selectivity.

Comparative Inhibitory Activity of this compound

The selectivity of this compound has been quantitatively assessed against key members of the Tec family of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays.

KinaseIC50 (nM)
ITK 0.3[1][8]
RLK (TXK) 1.3 - 1.4[1][8]
TEC 3.3[1]

Lower IC50 values are indicative of higher potency.

The data demonstrates that this compound is a highly potent inhibitor of ITK and RLK. While it also exhibits potent activity against TEC, its primary targets are ITK and RLK. The selectivity of this compound is a key attribute, as off-target inhibition of other kinases can lead to unintended side effects.

Experimental Methodologies

The determination of this compound's inhibitory activity and selectivity involved the following key experimental protocols:

In Vitro Kinase Assay (Microfluidic)

The IC50 values for this compound against the Tec family kinases were determined using a microfluidic kinase assay.[1] This high-throughput method allows for the precise measurement of kinase activity in the presence of varying concentrations of the inhibitor.

Experimental Workflow:

  • Enzyme and Substrate Preparation: Recombinant human Tec family kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.

  • Inhibitor Dilution: this compound is serially diluted to create a range of concentrations to be tested.

  • Kinase Reaction: The kinase, substrate, and ATP are combined with the different concentrations of this compound in the microfluidic chip. The reaction is initiated by the addition of ATP.

  • Product Detection: The assay measures the amount of phosphorylated substrate produced over time. This is often achieved by electrophoretically separating the phosphorylated product from the unphosphorylated substrate.

  • Data Analysis: The rate of the kinase reaction is plotted against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from this dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Tec Family Kinase Mix Combine in Microfluidic Chip Kinase->Mix Substrate Peptide Substrate Substrate->Mix Inhibitor This compound Dilution Series Inhibitor->Mix Incubate Incubate Mix->Incubate Detect Detect Phosphorylated Product Incubate->Detect Calculate Calculate IC50 Detect->Calculate G TCR TCR Engagement Lck Lck/Fyn (Src Family Kinases) TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT/SLP-76 ZAP70->LAT TecKinase ITK / RLK LAT->TecKinase PLCG1 PLCγ1 TecKinase->PLCG1 phosphorylates & activates This compound This compound This compound->TecKinase PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca->NFAT AP1 AP-1 Activation PKC->AP1 Gene Gene Expression (e.g., IL-2, CD69) NFAT->Gene AP1->Gene

References

comparing the downstream signaling effects of PRN694 and BMS-509744

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Downstream Signaling Effects of PRN694 and BMS-509744

This guide provides a detailed comparison of two inhibitors targeting Interleukin-2-inducible T-cell kinase (ITK): this compound, a covalent inhibitor, and BMS-509744, a reversible ATP-competitive inhibitor. Both compounds are instrumental in studying T-cell activation, but their distinct mechanisms of action result in significant differences in their downstream signaling effects, potency, and duration of action.

Overview and Mechanism of Action

This compound is a potent and highly selective dual inhibitor of ITK and Resting Lymphocyte Kinase (RLK).[1][2][3][4] It functions as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys442 in ITK and Cys350 in RLK) within the ATP-binding pocket.[2][4][5][6] This covalent binding leads to an extended target residence time, enabling durable and prolonged suppression of T-cell and NK cell-mediated signaling.[1][2][3]

BMS-509744 is a selective, reversible, and ATP-competitive inhibitor of ITK.[7][8][9][10] It binds to the ATP-binding site of the ITK kinase domain but does not form a permanent bond.[7][8] Consequently, its inhibitory effect is transient and dependent on the continuous presence of the compound. Studies have shown that BMS-509744 is significantly less potent in cellular assays compared to this compound.[1][11]

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound and BMS-509744 has been quantified through in vitro kinase assays. This compound demonstrates significantly greater potency against ITK and also effectively inhibits RLK.

Compound Target Kinase IC50 (nM) Mechanism Selectivity
This compound ITK0.3[3][5]Covalent, IrreversibleHighly selective for ITK/RLK. Also inhibits TEC, BTK, BMX, BLK, JAK3 at higher concentrations (3.3, 17, 17, 125, 30 nM, respectively).[3]
RLK1.4[3]Covalent, Irreversible
BMS-509744 ITK19[7][9][10]Reversible, ATP-CompetitiveDisplays >200-fold selectivity over other Tec family kinases and >55-fold over other tested kinases.[10]

Downstream Signaling Pathways

ITK is a critical kinase in the T-cell receptor (TCR) signaling cascade. Upon TCR stimulation, ITK is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1). This initiates a cascade of downstream events, including calcium mobilization and the activation of key transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Activation LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK / RLK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 PIP2 PIP2 PLCG1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Activation (Nuclear Translocation) Ca_Flux->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression IKK IKK Complex PKC->IKK IkBa p-IκBα IKK->IkBa NFkB NF-κB Activation (Nuclear Translocation) IkBa->NFkB NFkB->Gene_Expression This compound This compound This compound->ITK Strongly Inhibits BMS509744 BMS-509744 BMS509744->ITK Weakly Inhibits

Caption: Simplified ITK/RLK downstream signaling pathway upon TCR activation.
Effects of this compound

Due to its potent and durable inhibition of ITK and RLK, this compound effectively blocks the entire downstream TCR signaling cascade.[1]

  • PLCγ1 and IκBα: this compound inhibits the phosphorylation and activation of PLCγ1 and the phosphorylation of IκBα in Jurkat T-cells and primary CD4+ T-cells.[1][11]

  • NFAT Activation: It prevents the nuclear translocation and activation of NFAT1.[1][3]

  • Calcium Mobilization: this compound blocks TCR-induced calcium flux in T-cells.[12]

  • Dual Inhibition: In cells expressing both ITK and RLK, only the dual inhibitor this compound was able to completely ablate TCR-induced molecular activation, highlighting the importance of inhibiting both kinases.[1][11]

Effects of BMS-509744

BMS-509744 also targets the ITK pathway but with significantly lower efficacy in cellular contexts.

  • PLCγ1 Phosphorylation: It reduces TCR-induced PLCγ1 tyrosine phosphorylation.[7][8][10]

  • Weak Activity: In direct comparison studies, BMS-509744 was shown to be only weakly active against TCR-stimulated signals, failing to achieve the profound inhibition seen with this compound.[1][11]

  • Cell Viability: In T-cell prolymphocytic leukemia (T-PLL) cells, BMS-509744 showed low efficacy and did not affect tumor cell viability.[13][14]

Comparative Cellular Effects

The differences in signaling inhibition translate directly to distinct effects on T-cell function. This compound demonstrates superior performance in inhibiting T-cell proliferation, activation, and cytokine production.

Cellular Function This compound BMS-509744
T-Cell Proliferation Significantly inhibits anti-CD3/CD28-induced proliferation of both CD4+ and CD8+ T-cells.[1]Fails to attenuate TCR-induced cellular division.[1]
T-Cell Activation (CD69) Potently inhibits CD3-mediated CD69 induction in Jurkat and primary T-cells.[1]Does not display significant T-cell inhibition.[1]
IL-2 Production Blocks pro-inflammatory cytokine release, including IL-2.[1][5]Reduces IL-2 secretion in vitro and suppresses production in vivo.[7][8]
Th1/Th17 Differentiation Potently inhibits Th1 and Th17 differentiation and related cytokine production (e.g., IFN-γ, IL-17A).[15][16][17]Reduces lung inflammation in a mouse model of ovalbumin-induced allergy/asthma, suggesting an impact on Th2-mediated responses.[8]
NK Cell Activation Blocks Fc receptor-induced cellular and molecular activation in primary NK cells.[1][2]Data not available; primarily characterized as an ITK inhibitor for T-cell responses.

Experimental Protocols and Workflows

Workflow for T-Cell Proliferation Assay (CFSE-based)

This workflow is commonly used to assess the inhibitory effect of compounds on T-cell proliferation.

T_Cell_Proliferation_Workflow A 1. Isolate CD3⁺ T-Cells from healthy donors B 2. Stain cells with CFSE (1 μM) A->B C 3. Pre-treat cells with Inhibitor (this compound or BMS-509744) or Vehicle (DMSO) for 30 min B->C D 4. Stimulate cells with anti-CD3/CD28 antibodies C->D E 5. Culture for 6 days D->E F 6. Analyze CFSE dilution by Flow Cytometry E->F G Result: Measure Cellular Division Index F->G

Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
Detailed Methodologies

In Vitro Kinase Assay: The potency of inhibitors is determined using a microfluidic kinase assay. Recombinant ITK or RLK enzyme is incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of the inhibitor (e.g., this compound or BMS-509744). The kinase activity is measured by quantifying the ratio of phosphorylated product to non-phosphorylated substrate. IC50 values are then calculated from the dose-response curves.

Western Blotting for Signaling Proteins: Jurkat T-cells or isolated primary T-cells are pre-incubated with the inhibitor or vehicle (DMSO) before stimulation with anti-CD3/CD28 antibodies for a specified time (e.g., 45 minutes).[1] Cells are then lysed, and cytoplasmic and nuclear extracts are separated. Proteins are resolved by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated proteins (e.g., p-PLCγ1, p-IκBα) and total proteins. Densitometric analysis is used to quantify the inhibition of phosphorylation.[1]

Cytokine Release Assay: Human peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3/CD28 antibodies in the presence of various concentrations of the inhibitor.[15] After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of secreted cytokines (e.g., IL-2, IFN-γ, TNF-α) is quantified using methods such as ELISA or multiplex bead-based immunoassays.[15]

Summary and Conclusion

The comparison between this compound and BMS-509744 highlights the profound impact of the inhibitor's mechanism of action on its biological effects.

  • This compound is a potent, covalent dual inhibitor of ITK and RLK. Its irreversible binding provides a durable and robust blockade of downstream TCR signaling, leading to significant inhibition of T-cell activation, proliferation, and pro-inflammatory cytokine production.[1][2] Its ability to inhibit both ITK and RLK is critical for complete signaling ablation in cells where both kinases are expressed.[1][11]

  • BMS-509744 is a reversible ITK inhibitor that is significantly less potent than this compound in cellular assays.[1][16] While it can reduce TCR-induced functions like PLCγ1 phosphorylation and IL-2 secretion, its effects are weaker and it fails to inhibit T-cell proliferation under conditions where this compound is highly effective.[1][11]

For researchers in immunology and drug development, this compound serves as a powerful tool for investigating the sustained consequences of ITK/RLK inhibition, with potential therapeutic applications in T-cell or NK cell-mediated diseases.[1][4] BMS-509744, while a valuable tool as an early, selective ITK inhibitor, demonstrates the limitations of a reversible mechanism when compared to the prolonged and potent effects of a covalent inhibitor like this compound.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for PRN694

Author: BenchChem Technical Support Team. Date: November 2025

PRN694 is an irreversible and potent dual inhibitor of interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK).[1] As a compound used in research and drug development, adherence to strict safety and disposal protocols is paramount to ensure the well-being of laboratory personnel and to maintain environmental compliance. This document provides a comprehensive overview of the essential safety measures, handling protocols, and disposal procedures for this compound, based on available data and general laboratory best practices.

Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is a synthesis of information from chemical suppliers, research articles, and general laboratory safety standards. It is not a substitute for a formal SDS. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and always adhere to local, state, and federal regulations.

Physical and Chemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

PropertyValueSource
Molecular Formula C₂₉H₂₉N₅O₃Inferred from structure
Molecular Weight 507.58 g/mol Calculated
CAS Number 1575818-46-0MedchemExpress[1]
Appearance SolidMedchemExpress[1]
Solubility Soluble in DMSOMedchemExpress[1]
Storage Store at -20°C for up to 1 year, or at -80°C for up to 2 years.[1]MedchemExpress[1]
Biological Activity and Toxicity

This compound is a highly potent inhibitor of ITK and RLK, with significant effects on T-cell and NK cell functions. The following table summarizes its in-vitro inhibitory concentrations (IC₅₀) against various kinases.

KinaseIC₅₀ (nM)
ITK0.3[1]
RLK1.4[1]
TEC3.3[1]
BTK17[1]
BMX17[1]
BLK125[1]
JAK330[1]

Given its potent biological activity, this compound should be handled with care, assuming it may have toxicological properties that have not been fully characterized.

Proper Disposal Procedures

The disposal of this compound and its associated waste must be conducted in a manner that minimizes risk to personnel and the environment. The following step-by-step procedures are based on general best practices for the disposal of potent, non-volatile research chemicals.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Step 2: Waste Segregation

Proper segregation of waste is critical. All waste contaminated with this compound must be collected separately from general laboratory waste.

  • Solid Waste: This includes unused this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes, weigh boats), and any absorbent materials used for cleaning spills. Collect all solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), a hazard warning (e.g., "Caution: Potent Bioactive Compound"), and the date.

  • Liquid Waste: This includes solutions of this compound in solvents such as DMSO. Collect all liquid waste in a sealed, leak-proof container that is compatible with the solvent used. The container must be clearly labeled with the chemical name, solvent, approximate concentration, and a hazard warning.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Step 3: Waste Deactivation (if applicable)

For many research chemicals, deactivation procedures are not well-established. It is generally not recommended to attempt chemical deactivation of this compound without a validated protocol and approval from your institution's EHS department. The primary method of disposal should be through a licensed hazardous waste disposal company.

Step 4: Final Disposal

All segregated and labeled this compound waste must be disposed of as hazardous chemical waste.

  • Contact your EHS Department: Your institution's Environmental Health and Safety department will provide specific instructions for the collection and disposal of your this compound waste.

  • Arrange for Pickup: Schedule a pickup of the hazardous waste with your EHS department or their designated waste management vendor.

  • Documentation: Complete all necessary paperwork for the hazardous waste disposal, as required by your institution and local regulations.

Experimental Protocols

The following are summaries of key experimental protocols involving this compound, as described in the available literature.

In-Vitro Kinase Assay

This protocol is used to determine the inhibitory activity of this compound against specific kinases.

  • Recombinant ITK (0.5 µM) is combined with this compound (1.5 µM) in a buffer solution (50 mM Hepes, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM EGTA) and incubated for 90 minutes to allow for binding.[1]

  • The mixture is then diluted 50-fold to initiate the dissociation of the ligand from the enzyme.[1]

  • A 10 µL aliquot is transferred to a 384-well plate.[1]

  • Europium-coupled anti-His₆ antibody is added and incubated for 5 minutes.[1]

  • An ITK binding fluorescent tracer is then added to each well for analysis.[1]

T-Cell and NK Cell Activation Assays

This protocol is used to assess the effect of this compound on T-cell and NK cell activation.

  • Cells are cultured in RPMI 1640 medium with 10% fetal calf serum at 37°C and 5% CO₂.[1]

  • Cells are pre-treated with this compound or other inhibitors for 30 minutes and then washed twice.[1]

  • T-cells: Stimulated for 6 hours with soluble anti-CD3 (1 µg/mL) for CD69 activation analysis by flow cytometry, or for 45 minutes with plate-bound anti-CD3 (10 µg/mL) and soluble anti-CD28 (1 µg/mL) for downstream signaling analysis by immunoblotting.[1]

  • NK cells: Stimulated for 6 hours with plate-bound anti-CD52 for CD107a/b activation analysis by flow cytometry, or for 45 minutes for downstream signaling analysis by immunoblotting.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and a general workflow for its in-vitro testing.

PRN694_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation ITK_RLK ITK / RLK TCR->ITK_RLK Downstream_Signaling Downstream Signaling (e.g., NFAT1, JunB, pIκBα, pERK) ITK_RLK->Downstream_Signaling This compound This compound This compound->ITK_RLK Cellular_Response T-Cell Proliferation & Cytokine Release Downstream_Signaling->Cellular_Response

Caption: this compound inhibits ITK and RLK, blocking downstream T-cell signaling.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture Cell Culture (T-cells or NK cells) Pre_treatment Pre-treatment with this compound Cell_Culture->Pre_treatment PRN694_Prep This compound Solution Preparation PRN694_Prep->Pre_treatment Stimulation Cell Stimulation (e.g., anti-CD3/CD28) Pre_treatment->Stimulation Flow_Cytometry Flow Cytometry (Activation Markers) Stimulation->Flow_Cytometry Immunoblotting Immunoblotting (Signaling Proteins) Stimulation->Immunoblotting

Caption: General workflow for in-vitro testing of this compound on immune cells.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PRN694

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of PRN694, a potent and irreversible dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK).[1][2] Adherence to these protocols is critical for minimizing exposure and ensuring the integrity of your research.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary due to its potent biological activity. The following table summarizes the required PPE. For detailed information on selecting appropriate PPE for handling hazardous drugs, please refer to established guidelines such as USP Chapter <800>.[3]

PPE Category Specification Purpose
Gloves Chemotherapy-rated, powder-free nitrile gloves.Double gloving is required. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[3] Change gloves every 30 minutes or immediately upon contamination.
Gown Disposable, low-lint, and resistant to permeability by hazardous drugs.Must be solid-front with back closure and have long sleeves with tight-fitting elastic or knit cuffs.[3]
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects against splashes and aerosols. Standard safety glasses are not sufficient.[3][4]
Respiratory Protection A fit-tested N95 respirator or higher.Required when handling the powder form of this compound outside of a containment device to prevent inhalation of airborne particles.[3] A surgical mask is not an adequate substitute.[3]
Head & Shoe Covers Disposable head, hair, and shoe covers.Two pairs of shoe covers should be worn when handling hazardous drugs.[3]

II. Operational Plan: Step-by-Step Handling Procedures

A structured workflow is crucial to minimize the risk of exposure and contamination. The following procedure outlines the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • This compound should be stored at -20°C for up to one year or -80°C for up to two years.[2]

  • The storage area should be clearly labeled with hazardous drug warnings.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

  • Before beginning work, decontaminate the work surface.

  • Don all required PPE as outlined in the table above.

  • When preparing solutions, work slowly and carefully to avoid generating aerosols.

  • Use a plastic-backed absorbent pad on the work surface to contain any potential spills.

3. In-Use Procedures:

  • Keep all containers of this compound tightly sealed when not in use.

  • Clearly label all solutions with the compound name, concentration, date, and hazard information.

  • Transport this compound in a sealed, unbreakable secondary container.

III. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled as "Hazardous Chemical Waste" and list "this compound" as a component.

  • Sharps: Needles and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with other waste streams.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate cleaning agent.

IV. Experimental Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

PRN694_Handling_Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store at -20°C or -80°C Label as Hazardous inspect->store prepare Prepare for Handling store->prepare don_ppe Don Full PPE: Double Gloves, Gown, Goggles, N95 prepare->don_ppe containment Work in Certified BSC or Containment Enclosure don_ppe->containment handle Handle this compound (Weighing, Solution Prep) containment->handle transport Transport in Sealed Secondary Container handle->transport dispose_waste Dispose of this compound Waste in Labeled Hazardous Container handle->dispose_waste experiment Perform Experiment transport->experiment cleanup Post-Experiment Cleanup experiment->cleanup experiment->dispose_waste decontaminate Decontaminate Surfaces and Equipment cleanup->decontaminate dispose_ppe Dispose of Contaminated PPE in Hazardous Waste cleanup->dispose_ppe end End decontaminate->end dispose_ppe->end dispose_waste->end

This compound Safe Handling and Disposal Workflow

V. Understanding the Mechanism of Action of this compound

This compound is a covalent inhibitor that targets cysteine residues in the ATP binding sites of ITK (Cys442) and RLK (Cys350), blocking their kinase activity.[1][5] This action prevents T-cell receptor and Fc receptor-induced cellular activation, inhibits T-cell proliferation, and blocks the release of pro-inflammatory cytokines.[1][5][6] The irreversible binding of this compound leads to an extended target residence time, enabling durable effects both in vitro and in vivo.[1][5]

The diagram below illustrates the signaling pathway inhibited by this compound.

PRN694_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation ITK_RLK ITK / RLK TCR->ITK_RLK Downstream Downstream Signaling (e.g., NFAT, NFκB) ITK_RLK->Downstream Blocked Blocked This compound This compound This compound->ITK_RLK Response Cellular Response: - Proliferation - Cytokine Release - Activation Downstream->Response

This compound Inhibition of TCR Signaling Pathway

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PRN694
Reactant of Route 2
PRN694

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